Product packaging for 6-Fulvestrant(Cat. No.:)

6-Fulvestrant

Cat. No.: B13427775
M. Wt: 604.8 g/mol
InChI Key: NKMFFYOPQZINKX-IGFVOJFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fulvestrant is an experimental steroid analog and a key metabolite of the approved breast cancer drug Fulvestrant (ICI 182,780). Its primary research value lies in its function as a potent, pure antiestrogen and a Selective Estrogen Receptor Downregulator (SERD). In research applications, this compound binds with high affinity to the Estrogen Receptor alpha (ERα), and unlike selective estrogen receptor modulators (SERMs), it exclusively promotes the rapid degradation and downregulation of the ERα protein, thereby completely blocking estrogen receptor signaling [https://pubmed.ncbi.nlm.nih.gov/10898690/]. This mechanism is critical for investigating hormone-resistant breast cancer models, particularly those driven by constitutively active ERα mutations, such as the Y537S and D538G variants, where it helps overcome resistance to other endocrine therapies [https://pubmed.ncbi.nlm.nih.gov/26100013/]. Consequently, this compound is an indispensable pharmacological tool for in vitro and in vivo studies aimed at understanding the pathways of estrogen receptor biology, the development of antiestrogen resistance, and the preclinical evaluation of next-generation SERDs for the treatment of advanced ER-positive breast cancer. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H45F5O3S B13427775 6-Fulvestrant

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H45F5O3S

Molecular Weight

604.8 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H45F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,20-21,26-29,38-39H,2-10,13-19H2,1H3/t26-,27+,28+,29-,30+,41?/m1/s1

InChI Key

NKMFFYOPQZINKX-IGFVOJFVSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Canonical SMILES

CC12CCC3C(C1CCC2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Methodologies for Fulvestrant (B1683766) Synthesis

The chemical architecture of fulvestrant, characterized by a steroidal backbone and a distinctive 7α-alkylsulfinyl side chain, necessitates multi-step synthetic strategies. Researchers have explored various routes to achieve its synthesis, aiming for efficiency, scalability, and high purity.

Elucidation of Synthetic Routes

Another documented synthesis begins with 6-ketoestradiol (B191673) and proceeds through a six-step reaction sequence to afford fulvestrant with a total yield of approximately 40%. The reaction conditions for this pathway are described as mild and suitable for large-scale production.

The commercial manufacturing process for fulvestrant is a six-stage synthesis that characteristically produces a mixture of two diastereoisomers. Key steps in industrial syntheses often involve the stereoselective 1,6-addition of an organocuprate to a steroidal dienone, followed by a copper-mediated aromatization of the A-ring. The alkylation at the 7α-position is a critical step, with reagents such as 1,9-dibromononane (B1346018) being employed. The final step typically involves the oxidation of a thioether precursor to the desired sulfoxide (B87167).

A different synthetic strategy has been developed that starts from an intermediate designated as 'X' and pentafluoropentanol, which reportedly achieves a 50-60% yield without the need for purification by column chromatography. Specific reagents utilized in various synthetic schemes include Dess-Martin periodinane for oxidation steps and hydrogen peroxide as an oxidant for the final sulfoxide formation.

Optimization of Synthetic Pathways and Yields

A significant focus in the synthesis of fulvestrant has been the optimization of reaction pathways to enhance yield and purity while minimizing production costs. A key strategy for yield improvement involves the avoidance of column chromatography, which can be a source of product loss. google.com The development of synthetic routes that yield a crude product of high enough purity to be purified by simple recrystallization is a notable advancement. google.com

Table 1: Comparison of Different Synthetic Routes for Fulvestrant

Starting Material Number of Steps Overall Yield Key Features
6-dehydronandrolone acetate 4 35% Catalyst-controlled diastereoselective 1,6-addition of a zirconocene. google.comrsc.orgnih.gov
6-ketoestradiol 6 ~40% Mild reaction conditions, suitable for large-scale production.
Intermediate 'X' and pentafluoropentanol Not specified 50-60% Avoids column chromatography for purification. google.com

Research into Fulvestrant Analogs and Derivatives

To investigate the structure-activity relationships and explore novel chemical entities with potentially improved properties, significant research has been dedicated to the design and synthesis of fulvestrant analogs and derivatives.

Design and Synthesis of 7α-Modified Steroidal Scaffolds

The 7α-alkylsulfinyl side chain is a defining structural feature of fulvestrant and is critical for its unique mechanism of action as a selective estrogen receptor degrader (SERD). Consequently, much of the research into fulvestrant analogs has focused on modifications at this position. The general synthetic strategy for these analogs often involves the alkylation of a 6-keto estradiol (B170435) derivative at the 7α-position.

Studies have explored the synthesis of various 7α-substituted derivatives of 17β-estradiol. These investigations aim to understand how alterations in the length, rigidity, and functional groups of the 7α-side chain impact the interaction with the estrogen receptor. For example, research into 7α-substituted testosterone (B1683101) analogs, while not directly fulvestrant derivatives, provides insights into the synthetic methodologies applicable to modifying the 7α-position of steroidal scaffolds.

Exploration of Substituent Effects on Chemical Properties Relevant to Research

The chemical properties of fulvestrant analogs, particularly their affinity for the estrogen receptor and their agonist versus antagonist activity, are highly sensitive to substituent effects. The long, flexible, and non-polar nature of the 7α-side chain in fulvestrant is understood to be responsible for disrupting the estrogen receptor's conformation in a way that prevents co-activator binding and promotes its degradation.

Research on analogs with modifications to this side chain helps to elucidate the structural requirements for this unique activity. For instance, studies on 11β isomers of fulvestrant, where the side chain is positioned differently on the steroid core, have provided valuable data on how the spatial arrangement of substituents affects pharmacological properties. The introduction of fluorine atoms into the side chain has also been investigated to understand the impact of electronic modifications on the molecule's behavior. These structure-activity relationship (SAR) studies are crucial for the rational design of new compounds with tailored chemical and biological profiles for research purposes.

Characterization of Diastereoisomers and Their Research Implications

A key stereochemical feature of fulvestrant is the presence of a chiral center at the sulfur atom of the sulfoxide group in the 7α-side chain. This results in the existence of two diastereoisomers, often referred to as Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B.

High-performance liquid chromatography (HPLC) has been successfully employed to separate the two sulfoxide diastereomers. Both reverse-phase and chiral HPLC systems have been developed for this purpose. For example, a chiral HPLC method utilizing an amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) gel column with a mobile phase of n-hexane and 1-propanol (B7761284) has been reported to effectively separate the two isomers, with distinct retention times for Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B. google.com This separation allows for the isolation of diastereomerically pure samples for further investigation.

The research implications of these two diastereoisomers are an area of interest. While detailed comparative studies on the biological activities of the individual Sulfoxide A and B isomers are not extensively reported in the public domain, the stereochemistry of a sulfoxide group can significantly influence the biological activity of a molecule. Differences in the spatial arrangement of the oxygen atom on the sulfur can lead to different binding interactions with target proteins, potentially resulting in variations in potency, efficacy, or metabolic stability. Therefore, the ability to isolate and study the individual diastereoisomers of fulvestrant is crucial for a complete understanding of its structure-activity relationship and could inform the design of future analogs with potentially improved properties.

Molecular and Cellular Mechanisms of Action

Estrogen Receptor Binding and Interaction Dynamics

The initial and critical step in fulvestrant's mechanism of action is its direct interaction with the estrogen receptor.

Fulvestrant (B1683766) exhibits a high binding affinity for the estrogen receptor, which is comparable to that of the endogenous estrogen, estradiol (B170435). europa.eufda.gov This strong binding allows it to effectively compete with and displace estradiol from the receptor. fda.gov The relative binding affinity (RBA) of fulvestrant is approximately 89% that of estradiol, making it a potent competitive inhibitor. dovepress.comnih.gov In contrast, the RBA of tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is significantly lower at about 2.5% that of estradiol. europa.eudovepress.com This high affinity ensures that fulvestrant can effectively block the binding of estrogen to its receptor, thereby preventing the initiation of estrogen-mediated signaling pathways. fda.gov

Table 1: Relative Binding Affinity of Selected Compounds for the Estrogen Receptor

CompoundRelative Binding Affinity (RBA) (Estradiol = 1)Reference
Estradiol1 europa.eu
Fulvestrant0.89 europa.eu
Tamoxifen0.025 europa.eu

This table is interactive. Users can sort and filter the data.

Upon binding, fulvestrant induces a significant conformational change in the estrogen receptor. nih.govnih.gov This alteration of the receptor's three-dimensional structure is a key aspect of its antagonistic action. nih.govnih.gov Unlike estradiol, which promotes a conformation that facilitates co-activator recruitment and transcriptional activation, fulvestrant's binding results in a distinct and unstable receptor conformation. nih.govnih.gov This allosteric modulation disrupts the integrity of the primary coactivator binding surface, rendering the receptor transcriptionally inactive. nih.govnih.gov Specifically, the fulvestrant-induced conformational change disables both of the receptor's activation function domains, AF-1 and AF-2, which are crucial for initiating gene transcription. nih.govspandidos-publications.com This contrasts with SERMs like tamoxifen, which primarily block the activity of the AF-2 domain while potentially having partial agonist effects through the AF-1 domain. nih.govfrontiersin.org

Estrogen Receptor Degradation Pathways

Beyond simple antagonism, fulvestrant actively promotes the degradation of the estrogen receptor, a mechanism that distinguishes it as a selective estrogen receptor degrader (SERD). wikipedia.orgdrugbank.com

The conformational change induced by fulvestrant binding leads to increased hydrophobicity and instability of the estrogen receptor protein. wikipedia.orgnih.gov This unstable fulvestrant-ER complex is recognized by the cell's protein quality control machinery, targeting it for degradation via the proteasome pathway. nih.govnih.gov This process leads to a significant reduction in the cellular levels of ER protein, without a corresponding decrease in ER mRNA levels. dovepress.comnih.gov The accelerated degradation of the receptor effectively removes it as a target for estrogen signaling. nih.govspandidos-publications.com

The fulvestrant-ER complex's altered conformation and impaired dimerization also disrupt its ability to translocate into the nucleus, the cellular compartment where gene transcription occurs. nih.govnih.govspandidos-publications.com While some research indicates that the fulvestrant-bound receptor can still enter the nucleus and bind to DNA, it does so transiently and is transcriptionally inert. sciety.orglab-dumeaux.scienceresearchgate.net Studies have shown that even when the fulvestrant-ER complex binds to estrogen response elements (EREs) on the DNA, it fails to induce the necessary changes in chromatin structure for gene activation. sciety.orglab-dumeaux.science In fact, fulvestrant can lead to reduced chromatin accessibility at ER target regions, further preventing transcription. lab-dumeaux.scienceresearchgate.net This blockade of nuclear signaling is a crucial component of its comprehensive antagonistic effect. nih.govnih.govspandidos-publications.comfrontiersin.org

Role of the Ubiquitin-Proteasome System in Estrogen Receptor Turnover

6-Fulvestrant is a selective estrogen receptor degrader (SERD) that induces the turnover and elimination of estrogen receptor alpha (ERα). researchgate.net This process is fundamentally mediated by the ubiquitin-proteasome system (UPS). researchgate.netejmo.org Upon binding to ERα, this compound induces a conformational change in the receptor, leading to an unstable protein complex. researchgate.net This instability is a key trigger for the cellular degradation machinery.

The UPS pathway involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. This process, known as ubiquitination, marks the target protein for degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins. ejmo.org The binding of this compound to ERα facilitates the receptor's entry into this pathway. researchgate.net It promotes the polyubiquitination of ERα, where multiple ubiquitin molecules are attached to the receptor, creating a signal for its destruction by the proteasome. tandfonline.com

Studies have demonstrated that the degradation of ERα induced by this compound is a saturable process and can be blocked by proteasome inhibitors like MG132, confirming the central role of the UPS. nih.gov The binding of this compound is thought to expose hydrophobic surfaces on the ERα ligand-binding domain, which likely causes the receptor to partition to the insoluble nuclear matrix. nih.gov It is within this cellular compartment that ERα is subjected to ubiquitin-mediated, proteasome-dependent turnover. nih.govconicet.gov.ar This mechanism of action is distinct from that of the endogenous ligand estradiol, which also induces ERα turnover but in a manner associated with an actively functioning receptor state. conicet.gov.ar In contrast, this compound-induced degradation is linked to receptor inhibition. conicet.gov.ar

Identification of Specific E3 Ligases and Ubiquitin-Like Pathways (e.g., SUMOylation) in Receptor Degradation

The specificity of the ubiquitin-proteasome system is conferred by E3 ubiquitin ligases, which recognize specific substrates and facilitate the transfer of ubiquitin to them. ejmo.orgrsc.org While the human genome encodes hundreds of E3 ligases, the specific ones responsible for recognizing the this compound-ERα complex are still under active investigation. rsc.org The process begins when this compound binding promotes the dissociation of chaperone proteins like heat shock protein 90 (Hsp90) from the receptor, exposing a hydrophobic surface that is then recognized by an E3 ubiquitin ligase complex. encyclopedia.pubmdpi.com

In addition to ubiquitination, other ubiquitin-like modification pathways, such as SUMOylation, play a critical role in the mechanism of this compound. SUMOylation is the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to a target. Research indicates that this compound induces ERα SUMOylation, which is a key step in its transcriptional repression activity. biorxiv.orgacs.org This process may occur before receptor degradation and contributes to the complete shutdown of ERα signaling. encyclopedia.pubbiorxiv.org

Mass spectrometry analyses have identified that this compound treatment leads to an enrichment of SUMO E3 ligases PIAS1, PIAS2, and PIAS3 interacting with ERα. acs.org Efficient induction of ERα SUMOylation appears to be a better correlate for complete transcriptional repression than receptor degradation alone. biorxiv.org This suggests that this compound's primary anticancer effect may stem from the transient immobilization and SUMOylation of ERα in the nucleus, which leads to transcriptional disturbances and subsequent receptor elimination. encyclopedia.pubmdpi.com The NEDD8 pathway, another ubiquitin-like pathway, has also been shown to be required for the proteasome-mediated degradation of ERα induced by this compound. tandfonline.com

Downstream Effects on Gene Regulation and Cellular Signaling

Attenuation of Estrogen Receptor-Mediated Gene Transcription

A primary consequence of this compound's action is the profound attenuation of ERα-mediated gene transcription. nih.gov By binding to ERα and inducing its degradation and conformational change, this compound effectively abrogates the receptor's ability to regulate its target genes. researchgate.netnih.gov This leads to a shutdown of estrogen-driven signaling pathways that are crucial for the proliferation of hormone receptor-positive breast cancer cells. plos.org

Studies using chromatin immunoprecipitation (ChIP) have shown that this compound treatment significantly reduces the binding of ERα to the estrogen response elements (EREs) in the promoter regions of target genes. oup.com For instance, in MCF-7 breast cancer cells, this compound causes a significant downregulation of both ERα and the P-TEFb complex at the MYB gene, a key regulator of cell proliferation, thereby inhibiting its transcription. oup.com This effect is not solely due to receptor degradation; this compound also reduces chromatin accessibility at ERα target regions, suggesting that it induces chromatin remodeling that prevents transcription even if some receptor binding occurs. encyclopedia.pubmdpi.com

Inactivation of Activation Function (AF1 and AF2) Domains

The transcriptional activity of ERα is governed by two distinct activation function (AF) domains: the ligand-independent AF1 domain at the N-terminus and the ligand-dependent AF2 domain within the ligand-binding domain. aacrjournals.org this compound is classified as a complete ER antagonist because it effectively inactivates both AF1 and AF2 domains. nih.govaacrjournals.org

Binding of this compound to the ligand-binding domain induces a unique conformational change that directly blocks the AF2 co-regulator binding surface, preventing the recruitment of coactivator proteins necessary for transcription. aacrjournals.orgresearchgate.net Simultaneously, it induces the inactivation of the AF1 domain. aacrjournals.org This dual inactivation ensures a complete shutdown of estrogen signaling, which contrasts with selective estrogen receptor modulators (SERMs) like tamoxifen that may block AF2 but exhibit partial agonist activity through AF1 in certain tissues. aacrjournals.org The resulting this compound-ER complex is transcriptionally inert, even if it were to translocate to the nucleus. ejmo.org

Modulation of Specific Gene Expression (e.g., PgR, IGF-IR, TNFR1, TRADD, AR)

The widespread transcriptional attenuation caused by this compound leads to changes in the expression of numerous specific downstream genes. A well-documented effect is the downregulation of the progesterone (B1679170) receptor (PgR), a classic estrogen-responsive gene. nih.gov The reduction in PgR expression serves as a pharmacodynamic marker of this compound's antiestrogenic activity in preclinical and clinical settings. nih.govamegroups.org

Beyond PgR, research has identified other key genes modulated by this compound. In preclinical models, this compound has been shown to increase the expression of Tumor Necrosis Factor Receptor 1 (TNFR1) and its associated death domain protein (TRADD). researchgate.net This upregulation can sensitize cancer cells to apoptosis. researchgate.net Conversely, this compound can downregulate anti-apoptotic proteins like Bcl-2. researchgate.net The table below summarizes the observed modulation of specific genes by this compound in preclinical studies.

GeneModulation by this compoundCell Line/ModelObserved EffectReference
PgR (Progesterone Receptor)DownregulationBreast Cancer ModelsDecrease in ER signaling nih.gov
TFF1 (Trefoil Factor 1)DownregulationBT474, ZR75-1Inhibition of ER target gene plos.org
Cyclin D1 DownregulationBT474, ZR75-1Inhibition of cell cycle progression plos.org
TNFR1 (Tumor Necrosis Factor Receptor 1)UpregulationMCF-7Increased sensitivity to apoptosis researchgate.net
TRADD (TNFR1-Associated Death Domain)UpregulationMCF-7Potentiation of apoptotic signaling researchgate.net
Bcl-2 DownregulationMCF-7Promotion of apoptosis researchgate.net
MYB DownregulationMCF-7Relief of transcriptional attenuation oup.com
MDM2 Downregulation (protein)MCF-7, T47DIncreased protein turnover nih.gov

Cellular Responses in Preclinical Models

In preclinical models of ER-positive breast cancer, this compound demonstrates potent antitumor activity. In vitro studies using breast cancer cell lines such as MCF-7 and T47D show that this compound inhibits cell proliferation and induces cell cycle arrest. nih.govplos.org This is a direct consequence of the downregulation of ERα and the subsequent inhibition of estrogen-responsive genes that drive cell growth. plos.org

In vivo, using xenograft models where human breast cancer cells are implanted into immunocompromised mice, this compound effectively inhibits tumor growth. oncotarget.comaacrjournals.org It has shown superior antitumor activity compared to tamoxifen in these models. amegroups.orgaacrjournals.org For example, in a patient-derived xenograft model harboring an activating ER mutation (D538G), this compound was still able to bind the mutant ER, induce its degradation, and downregulate target gene expression, leading to a partial response. oncotarget.com

Furthermore, this compound has been shown to attenuate the innate immune response in the tumor microenvironment. In murine models, it significantly inhibited the infiltration of pro-tumorigenic macrophages and neutrophils more effectively than tamoxifen. aacrjournals.orgresearchgate.net This modulation of the tumor stroma represents another dimension of its anticancer activity. researchgate.net The table below highlights key findings from various preclinical models.

Model TypeModel NameKey Cellular ResponseFindingReference
In VitroMCF-7, T47D CellsProtein TurnoverDecreased MDM2 protein levels, promoting cell death pathways. nih.gov
In VitroBT474, ZR75-1 CellsGene ExpressionCooperatively inhibited ER target genes (TFF1, Cyclin D1) when combined with MED1 knockdown. plos.org
In VivoHuman Breast Cancer XenograftTumor Growth & ProliferationSignificantly decreased tumor growth and cell proliferation compared to tamoxifen. aacrjournals.org
In VivoPatient-Derived Xenograft (D538G mutation)ER Degradation & Gene ExpressionDegraded mutant ER and downregulated target genes, though with residual activity. oncotarget.com
In VivoMurine Breast Cancer (immune-competent)Immune Cell InfiltrationSignificantly inhibited macrophage and neutrophil infiltration into the tumor. aacrjournals.org

Inhibition of Proliferation in ER-Positive Cell Lines (e.g., MCF-7, T47D)

Fulvestrant exerts a potent anti-proliferative effect on estrogen receptor (ER)-positive breast cancer cell lines, such as MCF-7 and T47D. nih.govresearchgate.net This inhibitory action is a direct result of its function as a selective estrogen receptor degrader (SERD), which involves binding to the ER and targeting it for proteasomal degradation. bioscientifica.complos.org This process effectively shuts down estrogen-mediated signaling pathways that are essential for the growth of these hormone-sensitive cells. bioscientifica.com

In laboratory studies, treatment with fulvestrant leads to a significant reduction in the growth of MCF-7 and T47D cells. nih.govresearchgate.net This is accompanied by a substantial decrease in ERα protein levels and a downregulation of estrogen-responsive genes, including the progesterone receptor (PgR) and cyclin D1. nih.govresearchgate.net For instance, a seven-day treatment with 100 nM fulvestrant has been shown to virtually abolish ERα protein expression in both MCF-7 and T47D cell lines. nih.gov The inhibitory effect on proliferation is dose-dependent, with increasing concentrations of fulvestrant leading to greater growth inhibition. researchgate.net

Effects of Fulvestrant on ER-Positive Breast Cancer Cell Lines

Cell LineER StatusEffect of Fulvestrant TreatmentKey Molecular Changes
MCF-7ERα-PositivePotent growth inhibition. nih.govresearchgate.netSubstantial reduction in ERα protein levels; Decreased expression of PgR and Cyclin D1. nih.govresearchgate.net
T47DERα-PositiveSignificant growth inhibition. nih.govresearchgate.netNear-abolishment of ERα protein expression; Reduced PgR and Cyclin D1 levels. nih.govresearchgate.net
BT474ERα-PositiveInhibition of growth. nih.govGreatly reduced ERα protein expression. nih.gov
MDAMB361ERα-PositiveInhibition of growth. nih.govGreatly reduced ERα protein expression. nih.gov

Induction of G0/G1 Cell Cycle Arrest

A key mechanism behind fulvestrant's anti-proliferative effects is the induction of cell cycle arrest, primarily at the G0/G1 checkpoint. plos.orgsemanticscholar.org By causing the degradation of the estrogen receptor, fulvestrant blocks the transcription of genes necessary for the transition from the G1 phase (growth) to the S phase (DNA synthesis). plos.org This blockade results in an accumulation of cells in the G0/G1 phase, effectively halting cell division. semanticscholar.org

Studies using flow cytometry have demonstrated that treating ER-positive breast cancer cells like BT474 and ZR75-1 with fulvestrant leads to a significant reduction in the percentage of cells in the S-phase. plos.orgsemanticscholar.org This effect indicates a successful arrest at the G0/G1 to S transition. plos.orgsemanticscholar.org In some cell models, fulvestrant-treated parental cells arrest in the G0/G1 phase, while cells that have developed resistance to fulvestrant continue to progress through the cell cycle, highlighting the importance of this mechanism. researchgate.net Interestingly, in some contexts, fulvestrant has been observed to enhance doxorubicin-induced G2/M arrest, suggesting its effects on the cell cycle can be complex and may depend on the cellular environment. spandidos-publications.com

Mechanisms of Apoptosis and Autophagy Induction

Fulvestrant can induce programmed cell death (apoptosis) in breast cancer cells. nih.gov This process can be triggered by the suppression of pro-survival proteins like BCL2 and the induction of pro-apoptotic members of the BCL2 family, such as BAK and BAX. aacrjournals.orgnih.gov The activation of caspases, which are the executioner enzymes of apoptosis, is a key downstream event. aacrjournals.orgnih.gov For example, fulvestrant treatment can lead to the activation of caspase-7, caspase-8, and caspase-9. aacrjournals.orgnih.gov

In addition to apoptosis, fulvestrant has been shown to induce autophagy, a cellular recycling process where damaged components are degraded. nih.govmdpi.com Autophagy can sometimes act as a survival mechanism for cancer cells, but in the context of fulvestrant treatment, it is often linked to cell death. nih.govphysiology.org The induction of autophagy is marked by the formation of autophagic vacuoles and changes in the expression of key autophagy-related proteins like Beclin-1 and LC3-II. mdpi.comresearchgate.net However, the relationship between fulvestrant-induced autophagy and cell fate is complex; in some resistant cell lines, autophagy appears to play a cytoprotective role, and inhibiting it can increase sensitivity to fulvestrant-induced apoptosis. nih.govphysiology.org

Cross-Talk with Other Signaling Pathways (e.g., MDM2, MAPK)

The efficacy of fulvestrant is influenced by its interplay with other crucial intracellular signaling pathways. One important interaction is with the murine double minute 2 (MDM2) protein, a negative regulator of the p53 tumor suppressor. frontiersin.org Fulvestrant has been shown to decrease the protein expression of MDM2 in a dose-dependent manner in both MCF7 and T47D cells. researchgate.net This reduction in MDM2 can lead to the stabilization and activation of p53, thereby promoting cell cycle arrest and apoptosis. frontiersin.org This effect appears to be independent of p53 mutational status. researchgate.net

Fulvestrant also modulates the mitogen-activated protein kinase (MAPK) pathway. dovepress.com The MAPK pathway is frequently activated in breast cancer and drives proliferation. nih.gov While fulvestrant can inhibit ER-dependent signaling, cross-talk with the MAPK pathway can be a mechanism of resistance. dovepress.comnih.gov For instance, activation of the MAPK/ERK1/2 pathway can lead to ligand-independent ER activation, potentially counteracting the effects of fulvestrant. dovepress.com Conversely, in some tumor contexts, fulvestrant treatment has been associated with a decrease in MAPK phosphorylation, suggesting it can disrupt this pro-survival pathway. dovepress.com

Comparison with Selective Estrogen Receptor Modulators (SERMs)

Delineation of Pure Antiestrogenic Activity

Fulvestrant is fundamentally different from Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen. bioscientifica.comoncotarget.com The defining characteristic of fulvestrant is its classification as a pure antiestrogen (B12405530), also known as a Selective Estrogen Receptor Degrader (SERD). bioscientifica.comfrontiersin.org Unlike SERMs, which can have mixed agonist (estrogen-like) and antagonist (anti-estrogenic) effects depending on the target tissue, fulvestrant acts as a pure antagonist in all tissues. frontiersin.orgnih.govdoctorlib.org

For example, tamoxifen acts as an antagonist in breast tissue but can have estrogenic effects on the uterus and bone. doctorlib.org In contrast, fulvestrant lacks any agonist activity, completely blocking estrogen-stimulated signaling in all hormone-sensitive tissues. nih.govdoctorlib.org This pure antagonism avoids the potential for estrogen-like stimulation in tissues such as the endometrium. aacrjournals.org

Differential Effects on Receptor Conformation and Dynamics

The distinct activities of fulvestrant and SERMs arise from their different impacts on the estrogen receptor's structure and function. oup.comoup.com When a SERM like tamoxifen binds to the ER, it induces a conformational change that blocks the binding of coactivators at some gene promoters but may still allow for partial agonist activity. oup.com

Fulvestrant, however, induces a more profound and unique conformational change in the ER. oup.comoup.com Its bulky side chain sterically hinders the receptor from adopting an active conformation. nih.gov This altered structure impairs receptor dimerization, prevents its translocation to the nucleus, and, most importantly, marks the ER protein for ubiquitination and subsequent degradation by the proteasome. bioscientifica.comoncotarget.comfrontiersin.org This degradation of the receptor itself is a key feature that distinguishes SERDs from SERMs, resulting in a more complete and sustained shutdown of ER signaling. bioscientifica.comfrontiersin.org

Comparison of Fulvestrant (SERD) and Tamoxifen (SERM)

FeatureFulvestrant (SERD)Tamoxifen (SERM)
Primary MechanismBinds, destabilizes, and promotes degradation of the ER. bioscientifica.comfrontiersin.orgCompetitively binds to the ER, blocking estrogen binding. oncotarget.com
Tissue ActivityPure antagonist in all tissues. frontiersin.orgnih.govdoctorlib.orgMixed agonist/antagonist activity depending on the tissue. doctorlib.org
Effect on ER LevelDownregulates/Degrades ER protein. bioscientifica.comfrontiersin.orgStabilizes ER protein. researchgate.net
Receptor ConformationInduces a conformation that leads to receptor degradation. frontiersin.orgnih.govInduces a conformation that blocks coactivator binding but can allow partial agonism. oup.com
Nuclear LocalizationDisrupts nuclear localization of the ER. oncotarget.comfrontiersin.orgDoes not typically disrupt nuclear localization.

Structure Activity Relationship Sar Investigations

Elucidation of Structural Requirements for Estrogen Receptor Antagonism and Degradation

The dual action of fulvestrant (B1683766)—blocking ER activity and promoting its degradation—stems from precise structural features that govern its interaction with the ER's ligand-binding domain (LBD). The molecule was developed through a strategic medicinal chemistry approach involving the modification of long-chain alkyl substitutes at the 7α-position of the estradiol (B170435) scaffold. researchgate.netnih.gov This design results in a compound that not only competitively binds to the ER but also induces a conformational change that inhibits receptor dimerization, disables both activation function 1 (AF1) and 2 (AF2) domains, and ultimately marks the receptor for proteasomal degradation. researchgate.netnih.gov

The long 7α-alkylsulphinyl side chain is the hallmark of fulvestrant and is fundamental to its unique mechanism of action. nih.govfrontiersin.org Unlike the side chains of selective estrogen receptor modulators (SERMs) like tamoxifen (B1202), fulvestrant's side chain is designed to physically obstruct the proper folding of the receptor. nih.gov

Upon binding to the ER's ligand-binding pocket, the steroidal core of fulvestrant positions the 7α-side chain to project out from the cavity. umich.edunih.gov This projection creates a steric clash that prevents helix 12 (H12), a critical component of the AF2 domain, from adopting the agonist conformation required for coactivator protein recruitment. nih.govumich.edursc.org The disruption of the H12 position is a key structural determinant for its pure antagonist profile. rsc.orgingentaconnect.com

Furthermore, this long side chain is thought to induce a conformational instability in the ER-ligand complex, exposing hydrophobic surfaces and making the receptor susceptible to ubiquitination and subsequent degradation by the proteasome. researchgate.netnih.govrsc.org This degradation of the ER protein is a defining characteristic of SERDs and contributes significantly to the complete abrogation of estrogen-sensitive gene transcription. nih.govresearchgate.net The interaction of the side chain with the coactivator binding groove on the surface of the LBD is directly associated with its pure antiestrogenic activity. nih.gov

The length of the 7α-side chain is a critical factor in modulating the biological activity of fulvestrant and its analogs. Studies on the fulvestrant analog ICI 164,384, which shares the same steroidal core and a similar side chain, demonstrated a direct correlation between side chain length and the degree of antiestrogenicity. nih.govresearchgate.net A side chain of sufficient length is required to effectively reach and disrupt the coactivator binding groove, a necessary event for pure antagonism. nih.gov

The length of the side chain has also been shown to be crucial for inducing post-translational modifications like SUMOylation of the ERα, which contributes to its capacity for complete transcriptional repression. researchgate.netbiorxiv.org Research using a series of ICI 164,384 derivatives with varying side chain lengths revealed that full antiestrogenicity was dependent on the chain's ability to extend into the coactivator binding groove. nih.govresearchgate.net

Efforts to modify the side chain, for instance, to enhance aqueous solubility, have been explored. rsc.org While some of these analogs showed increased potency in degrading ERα and inhibiting tumor growth in preclinical models, they did not always translate to improved pharmacokinetic profiles. rsc.org The table below summarizes the activity of fulvestrant and related compounds with modified side chains, illustrating the sensitivity of biological activity to structural changes.

Compound/AnalogSide Chain CharacteristicsKey Biological EffectReference
Fulvestrant (ICI 182,780) Long 7α-alkylsulphinyl chainPotent ER antagonism and degradation researchgate.netnih.gov
ICI 164,384 Slightly shorter 7α-alkylamide chain than fulvestrantPure antiestrogen (B12405530); activity dependent on side chain length nih.govresearchgate.net
RU 58,668 Long side chain at 11β positionSERD activity; demonstrates that the attachment point can be varied nih.gov
GDC-0927 Azetidine-containing side chain on a non-steroidal corePotent ERα degradation; SAR showed pyrrolidine/piperidine reduced efficacy rsc.org
AZD9496 Short carboxylic acid side chain on a non-steroidal coreWeaker induction of ER SUMOylation compared to fulvestrant nih.gov

Steroidal Core Modifications and Their Influence on Biological Activity

Fulvestrant is built upon a 17β-estradiol steroidal framework, which serves as a high-affinity anchor for the ER ligand-binding domain. frontiersin.orgmdpi.com The phenolic A-ring of the steroid core is crucial as it mimics the natural ligand estradiol, engaging in key hydrogen-bonding interactions with residues Glu-353 and Arg-394 within the LBD. umich.edursc.org

While the steroidal core is essential for binding, modifications to it can profoundly influence biological activity. The attachment point of the antagonist side chain is a key variable. For instance, the compound RU 58,668, which features a long side chain attached at the 11β-position instead of fulvestrant's 7α-position, also exhibits potent SERD activity, indicating some flexibility in the positioning of the disruptive side chain. nih.gov

However, other modifications to the steroidal rings are not well tolerated. An attempt to develop a positron emission tomography (PET) imaging agent by introducing a fluorine atom at the 16α-position of the fulvestrant scaffold led to a dramatic decrease in ER binding affinity. nih.gov This highlights the high degree of structural specificity required within the core to maintain potent interaction with the receptor.

Stereochemical Considerations in SAR (e.g., Sulfur Epimers)

Stereochemistry plays a critical role in the interaction between a ligand and its biological target. Fulvestrant itself is a mixture of two diastereomers, known as epimers, which differ in the spatial arrangement of the atoms around the chiral sulfur atom in the side chain. rsc.org The commercial synthesis of fulvestrant results in an approximately 1:1 mixture of these two sulfur epimers. rsc.org

Computational and Synthetic Approaches to SAR Exploration

The exploration of fulvestrant's SAR has been greatly aided by a combination of advanced computational and synthetic strategies. These approaches allow for the rational design of new analogs and a deeper understanding of the molecular interactions driving biological activity. rsc.org

Computational Approaches:

Molecular Modeling and Docking: These techniques are used to predict how newly designed compounds will bind to the ER and to identify key interactions. rsc.orgresearchgate.net For example, modeling studies have helped to visualize how the 7α side chain exits the ligand-binding pocket and disrupts the AF2 surface. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ER-ligand complex. biorxiv.org They can model how the flexibility and length of the side chain influence the conformation and stability of helix 12, which is crucial for antagonism. biorxiv.org

Cheminformatics and Automated SAR Mining: With large datasets of compounds, cheminformatics tools can automatically extract SAR rules. nih.gov These methods cluster compounds based on their chemical scaffolds (e.g., Bemis-Murcko scaffolds) and analyze the impact of different R-group substitutions on biological activity, accelerating the identification of key pharmacophores. medchemica.com

Synthetic Approaches:

Analog Synthesis: The synthesis of a wide array of analogs with systematic modifications to the side chain and steroidal core has been the cornerstone of experimental SAR studies. rsc.orgnih.gov This allows for direct testing of hypotheses generated from computational models.

Novel Synthetic Routes: Efficient synthesis of the core molecule is also a focus of research. A four-step synthesis for fulvestrant has been developed that utilizes a catalyst-controlled, diastereoselective 1,6-conjugate addition as the key carbon-carbon bond-forming step, demonstrating advances in synthetic efficiency. rsc.org

The synergy between these computational and synthetic methods continues to drive the discovery of next-generation ER-targeted therapies, building on the foundational SAR principles established by fulvestrant.

Preclinical Pharmacological and Biological Investigations: in Vitro and in Vivo Models

In Vitro Cellular Models for Activity Assessment

Application in Estrogen Receptor-Positive (ER+) Cell Lines

Fulvestrant (B1683766) has been extensively studied in estrogen receptor-positive (ER+) breast cancer cell lines, where it demonstrates potent anti-proliferative effects and the ability to downregulate ERα protein levels. nih.govnih.gov In cell lines such as MCF-7 and T47D, treatment with fulvestrant leads to a significant, dose-dependent decrease in cell growth. nih.govoncotarget.com For instance, in MCF-7 cells, fulvestrant exhibited a dose-dependent inhibition of cell growth with an IC50 of 1.5 nM. oncotarget.com Similarly, in T47D cells, fulvestrant showed comparable IC50 values. oncotarget.com

This inhibition of proliferation is directly linked to fulvestrant's primary mechanism of action: the degradation of the estrogen receptor alpha (ERα). nih.gov Western blot analyses have consistently shown a substantial reduction in ERα protein levels in MCF-7, T47D, BT474, and MDAMB361 cell lines following treatment with 100 nM fulvestrant for seven days. nih.gov In MCF-7 and T47D cells, ERα expression was almost completely abolished. nih.gov This degradation of the receptor abrogates estrogen-sensitive gene transcription, a critical pathway for the growth of ER+ breast cancer cells. nih.gov

Furthermore, studies have shown that fulvestrant treatment leads to a decrease in the expression of downstream targets of ER signaling, such as progesterone (B1679170) receptor (PgR) and cyclin D1. nih.gov The reduction in these proteins serves as a biomarker for the antagonist activity of fulvestrant. Interestingly, while fulvestrant effectively downregulates ERα protein, it has been observed to induce a dose-dependent increase in ESR1 mRNA transcription in MCF-7 cells, potentially as a result of a negative feedback loop. nih.govaacrjournals.org

Table 1: Effect of Fulvestrant on ER+ Breast Cancer Cell Lines

Cell Line Effect on Proliferation Effect on ERα Protein Reference
MCF-7 Dose-dependent inhibition (IC50 ~1.5 nM) Significant downregulation oncotarget.com
T47D Dose-dependent inhibition Significant downregulation nih.govoncotarget.com
BT474 Growth inhibition Substantial reduction nih.gov
MDAMB361 Growth inhibition Substantial reduction nih.gov

Efficacy in Tamoxifen-Resistant Cell Lines

Fulvestrant has demonstrated efficacy in cell line models of acquired resistance to tamoxifen (B1202), a selective estrogen receptor modulator (SERM). researchgate.net In tamoxifen-resistant (TAM R) cell lines derived from MCF-7 cells, fulvestrant was able to inhibit cell growth in a dose-dependent manner. researchgate.net For example, in TAM R -7 and TAM R -8 cell lines, fulvestrant treatment resulted in significant growth inhibition, albeit to a lesser extent than in the parental, tamoxifen-sensitive MCF-7 cells. researchgate.net The growth of TAM R -4, -7, and -8 cell lines was inhibited by approximately 40-60%. researchgate.net

The development of tamoxifen resistance can be associated with various molecular changes, but often the estrogen receptor remains a key driver of tumor growth. researchgate.net Fulvestrant, by degrading the ERα, offers a mechanism to overcome this dependency. researchgate.net Studies have also explored the molecular differences between fulvestrant-resistant and tamoxifen-resistant MCF-7 cells (MCF7-F and MCF7-T, respectively). nih.gov These investigations revealed distinct microRNA profiles, suggesting different underlying mechanisms of resistance to these two antiestrogen (B12405530) therapies. nih.gov For instance, more miRNAs were found to be involved in the development of fulvestrant resistance compared to tamoxifen resistance. nih.gov

The development of cell lines resistant to fulvestrant (MCF-7/Fulv) and tamoxifen (MCF-7/Tam) has also been achieved through long-term culture with increasing concentrations of the respective drugs. physiology.org Interestingly, both MCF-7/Fulv and MCF-7/Tam cells exhibited lower proliferation rates compared to the parental MCF-7 cells in two-dimensional cultures. physiology.org

Studies on Estrogen Receptor Beta (ERβ) Expressing Cell Lines

The role of fulvestrant in cells expressing estrogen receptor beta (ERβ) is also a subject of investigation. While ERα is the primary target in breast cancer therapy, ERβ is also expressed in various cancer cell lines. iiarjournals.org Studies have shown that fulvestrant can induce the downregulation of ERβ expression. iiarjournals.org

In the 143B osteosarcoma cell line, which expresses ERβ but not ERα, fulvestrant treatment led to a decrease in ERβ protein levels. iiarjournals.org This suggests that fulvestrant's degradative effect is not exclusive to ERα. Furthermore, research has demonstrated that fulvestrant can induce ER downregulation in cell lines traditionally classified as ER-negative, such as MDA-MB-231 and SK-BR-3, which were found to express ERβ. iiarjournals.org

The interaction between fulvestrant and ERβ has implications for combination therapies. For example, in 143B cells, pretreatment with fulvestrant was found to significantly diminish the antiproliferative effect of 2-methoxyestradiol (B1684026) (2-ME), indicating an antagonistic interaction at the level of ERβ. iiarjournals.org In contrast, other studies in ERα+ breast cancer cell lines have explored the potential of selective ERβ agonists to overcome resistance to therapies like fulvestrant. biorxiv.org

In Vivo Animal Models

Inhibition of Tumor Establishment and Growth in Xenograft Models (e.g., MCF-7 xenografts, patient-derived xenografts)

Fulvestrant has consistently demonstrated robust antitumor activity in various in vivo xenograft models, including those established from the MCF-7 cell line and patient-derived xenografts (PDXs). In studies using MCF-7 xenografts in ovariectomized nude mice, fulvestrant treatment significantly inhibits estrogen-dependent tumor growth. oncotarget.comnih.gov It has shown superior or comparable efficacy in inhibiting tumor growth compared to tamoxifen. amegroups.cnoup.comaacrjournals.org For example, in one study, MCF-7 tumors in mice treated with fulvestrant grew more slowly than those in mice treated with tamoxifen. oup.com

The efficacy of fulvestrant has also been demonstrated in tamoxifen-resistant xenograft models. oup.com In a model using ZR75-1 human breast cancer cells, which exhibit partial tamoxifen resistance, fulvestrant effectively inhibited tumor growth. oup.com Furthermore, in patient-derived xenograft (PDX) models of luminal-type breast cancer, fulvestrant has shown clear antitumor activity, in some cases leading to tumor shrinkage. iiarjournals.orgnih.gov However, resistance to fulvestrant can also be observed in some PDX models. iiarjournals.orgnih.gov

The development of fulvestrant-resistant xenograft models, such as those derived from MCF-7 cells chronically exposed to the drug, provides valuable tools to study mechanisms of resistance. nih.govximbio.com For instance, the MCF-7/5C xenograft tumor model was shown to be resistant to the growth-inhibitory effects of fulvestrant. nih.gov Studies using PDX models have also been instrumental in evaluating therapies following progression on fulvestrant. iiarjournals.orgnih.govspringermedizin.de

Table 2: Antitumor Activity of Fulvestrant in Xenograft Models

Xenograft Model Key Findings Reference
MCF-7 Significant inhibition of estrogen-dependent tumor growth; superior efficacy to tamoxifen. oncotarget.comnih.govoup.comaacrjournals.org
ZR75-1 (Tamoxifen-resistant) Effective inhibition of tumor growth. oup.com
Patient-Derived Xenograft (PDX) Clear antitumor activity, including tumor shrinkage in some models. iiarjournals.orgnih.gov
Fulvestrant-Resistant Models Used to study mechanisms of resistance and evaluate subsequent therapies. nih.govximbio.comspringermedizin.de

Dose-Dependent Pharmacodynamic Effects in Animal Models (e.g., ER Downregulation)

The pharmacodynamic effects of fulvestrant, particularly the downregulation of estrogen receptor, have been shown to be dose-dependent in animal models. nih.govaacrjournals.orgnih.gov In MCF-7 xenografts, increasing doses of fulvestrant resulted in a corresponding decrease in ERα protein expression in the tumor tissue. nih.govaacrjournals.org This has been confirmed by both immunohistochemistry and ELISA. aacrjournals.org

Interestingly, studies have explored the relationship between the dose of fulvestrant, the extent of ER downregulation, and antitumor efficacy. amegroups.cnnih.gov It has been observed that a clinically relevant dose of fulvestrant can achieve significant antitumor efficacy comparable to much higher doses historically used in preclinical studies, even without causing robust ER downregulation. amegroups.cnnih.gov For example, a 25 mg/kg dose of fulvestrant showed similar antitumor effects to a 200 mg/kg dose, but with only modest ER downregulation (around 30-50% in different models). amegroups.cnnih.gov This suggests that the antiestrogenic, antagonistic activity of fulvestrant is a major driver of its anticancer effects, and complete ER degradation may not be necessary for efficacy. amegroups.cn

Pharmacodynamic studies have also utilized molecular imaging techniques, such as 16α-18F-fluoroestradiol (18F-FES) PET, to non-invasively monitor the dose-dependent effects of fulvestrant on ER function in vivo. nih.govaacrjournals.org These studies have shown a dose-dependent reduction in 18F-FES uptake in tumors, which correlates with the changes in functional ER expression. nih.govaacrjournals.org

Comparative Efficacy in Estrogen-Sensitive and Tamoxifen-Resistant Xenografts

Preclinical studies utilizing xenograft models, which involve the transplantation of human breast cancer cells into immunodeficient mice, have been instrumental in characterizing the antitumor activity of 6-Fulvestrant. These studies have consistently demonstrated its efficacy in both estrogen-sensitive and tamoxifen-resistant breast cancer models.

In models of estrogen-sensitive breast cancer, such as those using MCF-7 cells, this compound has shown potent, reversible inhibition of tumor growth. fda.gov Its efficacy in preventing the growth of tumors from MCF-7 cell grafts has been found to be comparable to that of high-dose tamoxifen. europa.eu Furthermore, in a xenograft murine model of human breast cancer, this compound demonstrated greater potency than tamoxifen at inhibiting tumor growth and doubled the time to the development of resistance. case.edu

A key finding from preclinical research is the efficacy of this compound in tamoxifen-resistant breast cancer models. fda.govfda.govnih.govdovepress.com In vitro and in vivo studies have shown that this compound inhibits the growth of tamoxifen-resistant MCF-7 cells. fda.govoncologynewscentral.com This suggests a lack of cross-resistance between tamoxifen and this compound, a significant finding as other antiestrogens have shown to be ineffective in tamoxifen-refractory cases. case.edu For instance, in a tamoxifen-resistant xenograft model (MCF7/TAM), this compound initially inhibited tumor growth, although it did not provide long-term suppression in this particular model. oup.com It is noteworthy that tamoxifen-resistant cells have been shown to remain sensitive to the growth-inhibitory effects of this compound. europa.eu

The antitumor activity of this compound has been confirmed in various xenograft models of ER-positive breast cancer, where it was found to be more effective than tamoxifen or estrogen withdrawal. dovepress.com

Table 1: Comparative Efficacy of this compound in Preclinical Xenograft Models

Xenograft Model Cancer Cell Type Key Findings
Estrogen-Sensitive MCF-7 Potent and reversible inhibition of tumor growth. fda.gov
Estrogen-Sensitive MCF-7 Efficacy in preventing tumor growth comparable to high-dose tamoxifen. europa.eu
Human Breast Cancer Not specified Greater potency in inhibiting tumor growth and longer time to resistance compared to tamoxifen. case.edu
Tamoxifen-Resistant MCF-7 Inhibition of tumor growth in vitro and in vivo. fda.govoncologynewscentral.com
Tamoxifen-Resistant MCF7/TAM Initial inhibition of tumor growth. oup.com
ER-Positive Breast Cancer Not specified More effective than tamoxifen or estrogen withdrawal. dovepress.com

Metabolic Stability and Biotransformation Studies in Preclinical Systems (Non-Clinical)

The metabolism of this compound has been investigated in non-clinical systems, revealing a complex process involving multiple pathways analogous to those of endogenous steroids. sandoz.comdrugbank.com

Identification of Metabolic Pathways (e.g., CYP3A4, non-CYP routes)

The biotransformation of this compound involves several pathways, including:

Oxidation

Aromatic hydroxylation

Conjugation with glucuronic acid and/or sulfate (B86663) at the 2, 3, and 17 positions of the steroid nucleus

Oxidation of the side chain sulfoxide (B87167) drugbank.com

In vitro studies with human hepatocytes have indicated that sulfate conjugation is a more significant pathway than CYP3A4-mediated metabolism. nih.gov The primary route of elimination is through the feces (approximately 90%), with negligible renal excretion (less than 1%). oncologynewscentral.comdrugbank.com

Characterization of Metabolite Activity in Preclinical Assays

The metabolites of this compound have been evaluated in anti-estrogen models to determine their pharmacological activity. sandoz.comdrugbank.comastrazeneca.ca The identified metabolites, which include the 17-ketone, sulfone, 3-sulfate, and 3- and 17-glucuronide metabolites, are generally either less active or exhibit activity similar to the parent compound, this compound. sandoz.comeuropa.eu

Table 2: Characterization of this compound Metabolites

Metabolite Activity in Preclinical Assays
17-ketone Anti-estrogenic activity, approximately 4.5-fold less potent than this compound. fda.gov
Sulfone Less active or similar activity to this compound in anti-estrogen models. sandoz.com
3-sulfate Less active or similar activity to this compound in anti-estrogen models. sandoz.com
3-glucuronide Less active or similar activity to this compound in anti-estrogen models. sandoz.com
17-glucuronide Less active or similar activity to this compound in anti-estrogen models. sandoz.com

Analytical Methodologies for Research

Methods for Quantification of Fulvestrant (B1683766) and its Analogs in Research Samples

The accurate quantification of fulvestrant and its related compounds in various biological matrices is fundamental for pharmacokinetic and metabolism studies. The primary methodology employed for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Several validated LC-MS/MS methods have been developed for the determination of fulvestrant in plasma samples. orientjchem.orgnih.gov These methods typically involve a sample preparation step, such as liquid-liquid extraction (LLE) or supported-liquid extraction (SLE), to isolate the analyte from the complex biological matrix. orientjchem.orgsci-hub.se For instance, a study detailed an LLE procedure using methyl tertiary butyl ether (MTBE) for extraction from human plasma. orientjchem.org Another method utilized SLE for extraction from rat plasma. nih.govsci-hub.se

Chromatographic separation is commonly achieved using a C18 reverse-phase column. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier such as acetic acid or ammonium (B1175870) acetate. orientjchem.orgsci-hub.se Detection by tandem mass spectrometry is typically performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity. The ion transitions monitored for fulvestrant are frequently m/z 605.5 → 427.5 or similar, while a deuterated internal standard like fulvestrant-d3 (B10788588) is used to ensure accuracy, with transitions such as m/z 608.5 → 430.5. nih.govsci-hub.seresearchgate.net

These LC-MS/MS methods demonstrate excellent linearity over a range of concentrations, often from 0.05 ng/mL to 100.0 ng/mL, with high correlation coefficients (r² > 0.99). orientjchem.orgnih.gov The lower limit of quantitation (LLOQ) is consistently low, reaching levels such as 0.05 ng/mL, making these methods suitable for pharmacokinetic studies where concentrations can be very low. nih.govsci-hub.se The precision of these methods, expressed as the relative standard deviation (%RSD), is generally below 15%, and accuracy is within 85-115%, in line with regulatory guidelines. orientjchem.orgnih.gov

Table 1: LC-MS/MS Method Parameters for Fulvestrant Quantification
ParameterMethod 1 (Human Plasma) orientjchem.orgMethod 2 (Rat Plasma) nih.govsci-hub.seMethod 3 (Rabbit Plasma) researchgate.net
Sample PreparationLiquid-Liquid Extraction (LLE)Supported-Liquid Extraction (SLE)Liquid-Liquid Extraction (LLE)
Chromatographic ColumnChromolith RP-18eAgilent SB-C18Sunfire C18
Mobile Phase0.5% acetic acid and acetonitrile (20:80, v/v)Acetonitrile and water (75:25, v/v) with 1mM ammonium acetateIsocratic elution (details not specified)
Internal StandardFulvestrant-D3Fulvestrant-d3Norethistrone
Mass Transition (Fulvestrant)m/z 605.2 → 427.4m/z 605.5 → 427.5Not specified
Linearity Range0.100 to 25.0 ng/mL0.05 to 100.0 ng/mL0.092 to 16.937 ng/mL
LLOQ0.100 ng/mL0.05 ng/mL0.092 ng/mL

Techniques for Assessing Estrogen Receptor Binding Kinetics in Research Settings

Understanding the binding kinetics of fulvestrant to the estrogen receptor (ER) is essential for elucidating its mechanism of action. Several biophysical techniques are employed in research settings to characterize this interaction.

Surface Plasmon Resonance (SPR) is a powerful label-free technology used to monitor biomolecular interactions in real-time. sonar.chresearchgate.netnih.gov In this technique, one interacting partner, such as the ER or an estradiol-derived ligand, is immobilized on a sensor chip. nih.gov The binding of the other partner, in this case, fulvestrant or the ER, causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. researchgate.net This allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). acs.org Competitive binding assays using SPR can also be performed to determine the binding affinity of fulvestrant relative to the natural ligand, estradiol (B170435). nih.gov

Radioligand Binding Assays are a classic and widely used method to study receptor-ligand interactions. spandidos-publications.com These assays typically involve the use of a radiolabeled form of a ligand, such as 18F-fluoroestradiol (¹⁸F-FES), to compete with the unlabeled compound of interest (fulvestrant) for binding to the receptor. aacrjournals.orgnih.gov The amount of radioligand bound to the receptor is measured at various concentrations of the competing unlabeled ligand. This data is then used to calculate the half-maximal inhibitory concentration (IC50) of fulvestrant, which is the concentration required to displace 50% of the radiolabeled ligand. The IC50 value is indicative of the binding affinity of fulvestrant for the ER. europa.eu Studies have shown that fulvestrant is a competitive inhibitor of estradiol binding to the ER, with a high binding affinity. europa.eu

Positron Emission Tomography (PET) with the radiotracer ¹⁸F-FES can be used in vivo to assess the availability of ER in tumors and monitor the effects of fulvestrant treatment. aacrjournals.orgnih.govresearchgate.net A reduction in ¹⁸F-FES uptake in tumors following fulvestrant administration indicates that fulvestrant is binding to and blocking the ER. aacrjournals.orgnih.gov This imaging technique provides a quantitative measure of target engagement in a living system.

Table 2: Techniques for ER Binding Kinetics Assessment
TechniquePrincipleKey Parameters MeasuredApplication Example
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to a sensor surface.ka, kd, KDDetermining the binding kinetics of fulvestrant to immobilized ER. acs.org
Radioligand Binding AssayCompetitive binding between a radiolabeled ligand and an unlabeled test compound.IC50Measuring the affinity of fulvestrant for the ER by competing with radiolabeled estradiol. spandidos-publications.comeuropa.eu
Positron Emission Tomography (PET)In vivo imaging of radiotracer uptake in tissues.Standardized Uptake Value (SUV)Monitoring changes in ER availability in tumors in response to fulvestrant treatment using ¹⁸F-FES. aacrjournals.orgnih.gov

Methodologies for Studying Estrogen Receptor Degradation and Protein Turnover

Western Blotting is the most common method used to visualize and quantify changes in protein levels. researchgate.netnih.govplos.org In this technique, protein extracts from cells or tissues treated with fulvestrant are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the ER. The intensity of the band corresponding to the ER protein is then measured to determine its relative abundance. A decrease in the ER band intensity following fulvestrant treatment provides direct evidence of receptor degradation. researchgate.netplos.org Studies have demonstrated that fulvestrant treatment leads to a significant reduction in ERα protein levels in a time- and dose-dependent manner. plos.orgresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) is another antibody-based method that can be used to quantify ER protein levels. aacrjournals.orgplos.org This technique is typically performed in a multi-well plate format and offers a more quantitative readout compared to Western blotting. It can be used to confirm the findings from Western blot experiments regarding fulvestrant-induced ER degradation. nih.govplos.org

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the levels of messenger RNA (mRNA) that code for the ER (ESR1). aacrjournals.orgnih.gov While fulvestrant causes the degradation of the ER protein, it does not necessarily decrease the transcription of the ESR1 gene. aacrjournals.org Therefore, qRT-PCR is often used in conjunction with protein-level analyses to distinguish between effects on protein stability and gene expression.

Proteasome Inhibition Assays are used to confirm that the degradation of the ER induced by fulvestrant occurs via the proteasome pathway. plos.org In these experiments, cells are co-treated with fulvestrant and a proteasome inhibitor, such as MG132. If the degradation of the ER is blocked in the presence of the proteasome inhibitor, it indicates that the proteasome is responsible for the breakdown of the receptor. plos.org

Table 3: Methodologies for Studying ER Degradation
MethodologyPurposeTypical Finding with Fulvestrant
Western BlottingTo visualize and semi-quantify ER protein levels.Significant decrease in ERα protein bands after treatment. researchgate.netplos.org
ELISATo quantify ER protein levels.Dose-dependent reduction in ERα protein concentration. aacrjournals.orgplos.org
qRT-PCRTo measure ESR1 mRNA levels.No significant change or even an increase in ESR1 mRNA, indicating post-transcriptional regulation. aacrjournals.orgnih.gov
Proteasome Inhibition AssaysTo determine the pathway of protein degradation.Inhibition of ER degradation in the presence of a proteasome inhibitor, confirming proteasomal degradation. plos.org

Advanced Spectroscopic and Chromatographic Approaches for Compound Characterization and Purity Assessment

The chemical characterization and purity assessment of fulvestrant are critical for quality control and regulatory purposes. A combination of advanced spectroscopic and chromatographic techniques is employed to ensure the identity and purity of the compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for assessing the purity of fulvestrant and for separating it from any related impurities or degradation products. scirp.orgekb.egtsijournals.comd-nb.info These methods typically utilize a reverse-phase column, such as a C8 or C18, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. scirp.orgekb.egresearchgate.net Detection is commonly performed using a UV detector at a wavelength where fulvestrant absorbs, such as 220 nm, 225 nm, or 280 nm. scirp.orgekb.egtsijournals.com Stability-indicating HPLC methods have been developed to separate fulvestrant from its degradation products formed under stress conditions like acid and alkali hydrolysis, oxidation, and photolysis. d-nb.infonih.gov

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is used to confirm the molecular weight of fulvestrant and to identify any impurities or degradation products. ekb.egslideshare.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is an indispensable tool for elucidating the chemical structure of fulvestrant. slideshare.netnih.gov The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide detailed information about the arrangement of atoms within the molecule, confirming its identity and stereochemistry.

Infrared (IR) Spectroscopy provides information about the functional groups present in the fulvestrant molecule. slideshare.netslideshare.net The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific chemical bonds, which can be used to confirm the presence of key functional groups such as hydroxyl (-OH) and sulfinyl (S=O) groups.

Table 4: Spectroscopic and Chromatographic Techniques for Fulvestrant Characterization
TechniquePurposeInformation Obtained
HPLC/UPLCPurity assessment and separation of impurities.Retention time, peak area (for quantification), and separation from related substances. scirp.orgd-nb.info
Mass Spectrometry (MS)Molecular weight confirmation and identification of impurities.Mass-to-charge ratio (m/z) of the parent ion and fragment ions. ekb.egslideshare.net
NMR SpectroscopyStructural elucidation and confirmation.Detailed information on the chemical environment of each proton and carbon atom. slideshare.netnih.gov
Infrared (IR) SpectroscopyFunctional group identification.Characteristic absorption bands for functional groups present in the molecule. slideshare.netslideshare.net

Theoretical, Computational, and Biophysical Studies

Molecular Docking and Dynamics Simulations of Fulvestrant-ER Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as fulvestrant (B1683766), and its receptor, the estrogen receptor (ER), at an atomic level. nih.govfrontiersin.org These methods provide insights into the binding mechanisms and the stability of the resulting complex.

Docking studies predict the preferred orientation of fulvestrant within the ligand-binding pocket (LBP) of the ER. These predictions are based on scoring functions that estimate the binding affinity. For fulvestrant, docking reveals that its steroidal core binds within the hydrophobic pocket of the ER, in a manner similar to the natural ligand, 17β-estradiol. rsc.org However, the bulky side chain at the 7α-position is crucial for its antagonistic activity, as it sterically hinders the conformational changes required for receptor activation. rsc.orgnih.gov

Following docking, MD simulations are employed to study the dynamic behavior of the fulvestrant-ERα complex over time. nih.gov These simulations provide a more realistic representation of the physiological environment. Analysis of MD trajectories for the fulvestrant-ER complex reveals key information about its stability and the specific interactions that maintain the binding.

Root Mean Square Deviation (RMSD) is a key metric used to assess the stability of the complex during the simulation. A stable RMSD value over time indicates that the complex has reached equilibrium. For instance, simulations of fulvestrant analogs bound to the ERα ligand-binding domain (LBD) have shown that the systems stabilize rapidly, with RMSD variations of less than 1.5 Å. biorxiv.org

Root Mean Square Fluctuation (RMSF) analysis helps to identify the flexibility of individual amino acid residues in the receptor and atoms in the ligand. In simulations of fulvestrant bound to ERα, the bulky end of the fulvestrant side chain exhibits more mobility and fluctuation compared to its core, with fluctuations reaching up to 2 Å. biorxiv.org This flexibility is essential for its mechanism of action, which involves disrupting the conformation of Helix 12 (H12), a critical region for coactivator recruitment. biorxiv.org

MD Simulation Parameters for Fulvestrant-ERα Complex Analysis
ParameterDescriptionTypical Finding for Fulvestrant-ERα
RMSD (Backbone)Measures the average deviation of protein backbone atoms from a reference structure, indicating overall stability.Rapid stabilization with variations <1.5 Å. biorxiv.org
RMSF (Ligand)Measures the fluctuation of individual atoms in the ligand, indicating mobility.Increased fluctuation in the side chain, reaching 2 Å at the distal end. biorxiv.org
Simulation TimeThe duration of the molecular dynamics simulation.Simulations are often run for hundreds of nanoseconds (e.g., 100 ns to 500 ns) to ensure stability and observe significant conformational events. nih.govbiorxiv.org

In Silico Approaches for Predicting Binding Modes and Conformational Changes

In silico methods are instrumental in predicting how fulvestrant binds to the estrogen receptor and the subsequent conformational changes it induces. The binding of any ligand to the ER causes a change in the receptor's shape, which dictates its downstream signaling activity. mdpi.comimmuneering.com Fulvestrant is classified as a selective estrogen receptor downregulator (SERD) due to the unique and unstable conformation it forces upon the ER. nih.gov

Computational techniques like Induced Fit Docking (IFD) are particularly useful. IFD accounts for the flexibility of the receptor's active site, allowing for the exploration of possible binding poses of the ligand while simultaneously modeling the associated conformational changes in the protein's side chains. frontiersin.org When fulvestrant binds, its distinctive 7α-alkylsulfinyl side chain extends from the ligand-binding pocket and physically prevents Helix 12 (H12) from adopting the "agonist" conformation necessary for coactivator protein binding. nih.gov Instead, H12 is repositioned in a way that blocks the coactivator binding groove, leading to pure antagonism. biorxiv.org

Molecular dynamics simulations further elucidate these conformational changes. By simulating the fulvestrant-ER complex over time, researchers can observe the dynamic repositioning of H12 and other key structural elements. biorxiv.org These simulations predict that the interaction between fulvestrant's side chain and specific hydrophobic residues near H12 is critical for stabilizing the antagonistic conformation. biorxiv.org Mutations in these residues can disrupt this interaction and alter the receptor's response to fulvestrant. biorxiv.org

These computational predictions help to explain the molecular basis of fulvestrant's "pure antiestrogenic" profile, which involves inhibiting ER dimerization and nuclear translocation, ultimately leading to the degradation of the receptor. nih.gov

Predicted Conformational Changes in ERα upon Fulvestrant Binding
Structural ElementChange Induced by Agonist (e.g., Estradiol)Change Induced by Fulvestrant (Antagonist)
Helix 12 (H12)Folds over the ligand-binding pocket, creating a surface for coactivator binding. nih.govDisplaced by the bulky side chain, repositioned to block the coactivator binding groove. biorxiv.org
Coactivator GrooveAccessible for coactivator protein recruitment. nih.govObstructed by the repositioned H12. biorxiv.org
Overall Receptor ConformationStable, active conformation.Unique, unstable conformation that promotes degradation. nih.gov

Computational Design and Virtual Screening for Novel Estrogen Receptor Ligands

The structural and mechanistic understanding of the fulvestrant-ER interaction, gained from computational studies, serves as a foundation for the design of new ER ligands. Computer-aided drug design (CADD) employs techniques like virtual screening and ligand-based design to identify novel compounds with desired properties, such as improved efficacy or different resistance profiles. nih.gov

Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific target, in this case, the ER. unisa.edu.aunih.gov This can be done through two main approaches:

Structure-based virtual screening: This method uses the three-dimensional structure of the ER's ligand-binding pocket. Compounds from a database are "docked" into the binding site in silico, and their potential binding affinity is scored. This approach can identify novel scaffolds that fit the receptor but may be structurally different from known ligands.

Ligand-based virtual screening: This approach uses the chemical structure of a known active ligand, like fulvestrant, as a template. mdpi.comugm.ac.id The system searches for other molecules in a database that have similar shapes, sizes, and chemical features (pharmacophores). ugm.ac.id This method is useful when the precise 3D structure of the target receptor is not available or to find compounds with similar mechanisms of action.

Consensus screening, which combines multiple computational programs and approaches, has been shown to improve the success rate of identifying novel and potent ER modulators. unisa.edu.aunih.gov By applying these optimized protocols to large compound libraries, researchers can identify "hits" that can then be synthesized and tested experimentally. unisa.edu.aunih.gov These CADD methods have been successfully employed to explore various functional sites on the ERα beyond the traditional estrogen-binding site, such as the Activation Function-2 (AF2) site, in the search for new therapeutic agents. nih.gov

Biophysical Characterization of Receptor-Ligand Complexes (e.g., protein stability, aggregation)

Biophysical methods provide experimental validation for the predictions made by computational models and offer deeper insights into the properties of the fulvestrant-ER complex. These techniques measure physical characteristics like protein stability and aggregation. frontiersin.org

A key aspect of fulvestrant's mechanism of action is its effect on ER protein stability. Unlike selective estrogen receptor modulators (SERMs) that can stabilize the receptor, fulvestrant binding leads to a significant destabilization of the ER protein. nih.gov This unique, unstable conformation marks the receptor for degradation by the cellular proteasome system, leading to a reduction in the total cellular levels of ER protein. nih.gov

Furthermore, studies have shown that fulvestrant not only promotes the degradation of ER in the nucleus but also causes the aggregation of newly synthesized ER in the cytoplasm. researchgate.net Protein aggregation is a common form of physical instability where misfolded proteins clump together. researchgate.net The accumulation of these fulvestrant-induced ER aggregates can trigger a cellular stress pathway known as the unfolded protein response (UPR), which can ultimately lead to programmed cell death (apoptosis). researchgate.net

Techniques used to study these phenomena include:

Western Blotting: To quantify the levels of soluble and insoluble ER, demonstrating the shift from a soluble to an aggregated state in the presence of fulvestrant. researchgate.net

Immunofluorescence: To visualize the location of ER within the cell, showing the formation of cytoplasmic aggregates. researchgate.net

Dynamic Light Scattering (DLS): A common technique to assess the aggregation of proteins in solution by measuring the size of particles. frontiersin.org

Differential Scanning Fluorimetry (DSF): Measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). A lower Tm for the ER in the presence of fulvestrant would indicate destabilization. frontiersin.org

These biophysical characterizations confirm that fulvestrant's efficacy is linked not only to blocking ER signaling but also to inducing receptor instability and aggregation, leading to its eventual elimination. nih.govresearchgate.net

Molecular Mechanisms of Endocrine Resistance and Preclinical Overcoming Strategies

Intrinsic Resistance Mechanisms in Preclinical Models

Intrinsic resistance implies that a subset of tumor cells possesses pre-existing mechanisms that allow them to survive and proliferate despite treatment with 6-Fulvestrant. While much of the research focuses on acquired resistance, preclinical models suggest that intrinsic non-responsiveness can be linked to several factors. These can include the inherent heterogeneity of the tumor, where a subpopulation of cells may already exhibit low ER expression or have pre-existing alterations in signaling pathways that drive cell growth independently of the ER axis. For instance, some ER+ breast cancer models may harbor baseline amplifications of growth factor receptor pathways or have mutations in key signaling molecules that render them less dependent on estrogen for their growth and survival. The development of diverse preclinical models is crucial to account for the different molecular processes that may result in this upfront resistance to therapy. nih.gov

Acquired Resistance Mechanisms to Fulvestrant (B1683766) in Cell Line and Xenograft Models

Acquired resistance to this compound develops under the selective pressure of the therapy, where initially sensitive cancer cells evolve to overcome the drug's effects. nih.gov This phenomenon has been extensively studied in various in vitro and in vivo preclinical models, revealing a multitude of adaptive strategies employed by cancer cells. nih.govresearchgate.net These mechanisms often involve genetic and epigenetic alterations that either reactivate the ER pathway or establish alternative, ER-independent routes for cell proliferation and survival. nih.gov

One of the most well-documented mechanisms of acquired resistance to endocrine therapy is the emergence of mutations in the gene encoding the estrogen receptor, ESR1. nih.govnih.gov These mutations, which are rare in primary, treatment-naïve tumors, are frequently detected in metastatic, treatment-resistant cancers. nih.gov They are often clustered in the ligand-binding domain (LBD) of the ER protein. nih.govresearchgate.net

These gain-of-function mutations result in an ER protein that is constitutively active, meaning it can stimulate tumor growth without being bound by its natural ligand, estrogen. nih.govresearchgate.net This ligand-independent activity renders therapies that target the estrogen supply, like aromatase inhibitors, ineffective. researchgate.net While this compound, a selective estrogen receptor degrader (SERD), is designed to bind to and promote the degradation of the ER, certain ESR1 mutations can confer partial resistance by altering the conformation of the LBD, which may reduce the binding affinity of this compound. nih.govresearchgate.net

Recent studies have identified novel mutations at the F404 residue of the ER that arise specifically in patients treated with this compound who have pre-existing activating ESR1 mutations. nih.govesmo.org In silico modeling shows that the F404 residue is important for this compound binding through a pi-stacking bond, and mutations at this site disrupt this interaction. nih.govillinois.edu In vitro analyses have confirmed that while single F404 mutations confer modest resistance, compound mutations (e.g., D538G + F404L) lead to profound resistance to this compound. nih.govillinois.edu

ESR1 MutationEffect on ER ProteinImpact on this compound SensitivityReferences
Y537SStabilizes the active conformation, leading to ligand-independent, constitutive activity.Induces a high level of resistance. nih.gov
D538GConfers constitutive, ligand-independent activity.Leads to partial resistance. nih.govoncotarget.com
F404L/I/VAcquired mutation that disrupts a key binding interaction with this compound.When acquired in cis with a pre-existing activating mutation (e.g., D538G), it causes profound resistance. nih.govesmo.org
Y537CStabilizes the active conformation, leading to ligand-independent activity.Confers less resistance compared to Y537S; cells remain more sensitive. nih.gov

A primary function of ER signaling is to drive the cell cycle, specifically the transition from the G1 to the S phase. This compound exerts its anti-proliferative effect by blocking this process. nih.gov Consequently, alterations that allow cancer cells to bypass this G1 checkpoint are a common feature of acquired resistance. Preclinical models have shown that resistant cells often adapt by altering the expression or activity of key cell cycle regulatory proteins. nih.govnih.gov

Studies using multiple this compound-resistant cell lines have revealed a common pattern of gene expression changes, with significant enrichment in pathways involved in cell cycle progression. nih.gov Upregulation of cyclins and cyclin-dependent kinases (CDKs) that promote G1/S transition is frequently observed. For instance, increased expression of CDK6 has been identified in this compound-resistant cell line models, and reducing its expression can impair growth and induce apoptosis in these resistant cells. aacrjournals.org Similarly, overexpression of Cyclin E2 has been identified as a biomarker of a persistent this compound-resistant phenotype, with its upregulation observed in patient tumor samples upon progression on the therapy. nih.govresearchgate.netnih.gov

ProteinFunction in Cell CycleAlteration in this compound ResistanceReferences
Cyclin D3 (CCND3)Forms a complex with CDK4/6 to phosphorylate Rb and promote G1/S transition.Upregulated in some resistant models, contributing to cell cycle progression despite ER blockade. nih.gov
Cyclin E2 (CCNE2)Forms a complex with CDK2 to further promote G1/S transition.Overexpression is a prognostic factor for resistance and shorter progression-free survival. Upregulated upon development of resistance. nih.govresearchgate.netnih.gov
CDK2Key kinase for S-phase entry, activated by Cyclin E.Increased activity in resistant cells can drive proliferation independently of the Cyclin D-CDK4/6 axis. nih.gov
CDK6Key kinase for G1 progression, activated by Cyclin D.Higher expression is associated with resistance and shorter progression-free survival. Protects cells from this compound-mediated apoptosis. aacrjournals.orgresearchgate.net

Cancer cells can develop resistance to this compound by activating alternative signaling pathways that provide parallel growth and survival signals, thereby bypassing the need for ER-mediated transcription. nih.gov This involves a complex crosstalk between the ER pathway and various growth factor receptor pathways.

PI3K/AKT/mTOR Pathway: This is one of the most frequently altered pathways in ER+ breast cancer. Activation of this pathway, often through mutations in the PIK3CA gene, can promote cell proliferation and survival. In the context of this compound resistance, the PI3K/AKT/mTOR pathway can be upregulated to sustain growth signals when the ER pathway is inhibited. nih.govresearchgate.net Preclinical studies in xenograft models with ESR1 mutations have shown that combining this compound with an mTOR inhibitor like everolimus can be an effective strategy. oncotarget.com

RAS/MEK/ERK (MAPK) Pathway: This pathway is another critical regulator of cell growth. Crosstalk between the ER and MAPK pathways is well-established, and upregulation of MAPK signaling can lead to ligand-independent phosphorylation and activation of ER, as well as promoting ER-independent growth. nih.gov This pathway is often activated in resistant models. mdpi.com

FGFR Pathway: Fibroblast growth factor receptor (FGFR) signaling has also been implicated in endocrine resistance. In some preclinical models, upregulation of FGF ligands was observed after treatment with this compound in combination with a CDK4/6 inhibitor. researchgate.net The addition of an FGFR inhibitor restored sensitivity to the endocrine therapy in these models, highlighting the role of this pathway as a compensatory escape mechanism. researchgate.net

Signaling PathwayKey MoleculesRole in this compound ResistanceReferences
PI3K/AKT/mTORPIK3CA, AKT, mTORActivation provides parallel survival and proliferation signals, bypassing ER dependence. A common mechanism of acquired resistance. nih.govresearchgate.netoncotarget.com
RAS/MEK/ERK (MAPK)RAS, RAF, MEK, ERKUpregulation promotes ER-independent growth and can lead to ligand-independent ER activation through phosphorylation. nih.govmdpi.com
FGFRFGF2, FGF10, FGFR1-3Upregulation of FGF ligands can decrease sensitivity to this compound; inhibition of FGFR restores sensitivity in preclinical models. researchgate.net

The development of acquired resistance to this compound is fundamentally a process of cellular reprogramming, which is reflected in global changes to gene expression profiles. Preclinical studies comparing parental, sensitive cell lines with their this compound-resistant derivatives consistently show a downregulation of ER signaling and a shift towards estrogen-independent growth. nih.govresearchgate.net

Resistant cell models often lose their proliferative response to estradiol (B170435) stimulation, indicating a true shift away from hormone dependence. nih.gov Transcriptional analyses of these models reveal distinct patterns of gene regulation. For example, a common signature across multiple resistant cell lines is the downregulation of genes typically induced by estrogen, coupled with the upregulation of genes involved in cell cycle progression, DNA replication, and DNA repair. nih.gov This signifies a transition from an ER-driven proliferative program to one that is sustained by intrinsic cell cycle machinery and other oncogenic pathways, effectively uncoupling cell growth from the ER. nih.govresearchgate.net

In recent years, non-coding RNAs have emerged as critical regulators of gene expression and cellular processes, including the development of drug resistance. nih.govmdpi.com Both microRNAs (miRNAs) and long non-coding RNAs (lncRNAs) have been implicated in the mechanisms of resistance to this compound.

LncRNAs can function as molecular scaffolds or decoys, influencing protein activity and gene transcription. Several lncRNAs have been shown to play a role in antiestrogen (B12405530) resistance. nih.govmdpi.com

H19: This lncRNA has been shown to induce resistance to both tamoxifen (B1202) and this compound. In resistant cells, H19 expression is increased, and it can protect the ERα protein from this compound-mediated degradation. nih.govmdpi.com The mechanism involves the activation of Notch and HGF signaling, and inhibiting these pathways can restore sensitivity to this compound in an H19-dependent manner. nih.govmdpi.com

BCAR4: High expression of the lncRNA BCAR4 has been linked to resistance to multiple endocrine agents, including this compound. nih.gov It can induce the conversion of estrogen-dependent breast cancer cells to an estrogen-independent phenotype, functioning independently of ESR1. nih.gov

These findings highlight the role of the non-coding genome in mediating complex resistance phenotypes and suggest that these RNA molecules could serve as potential biomarkers or therapeutic targets to overcome resistance.

Preclinical Strategies to Overcome Resistance in Laboratory Models

The development of resistance to endocrine therapies, including the selective estrogen receptor degrader (SERD) this compound, is a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. Preclinical research in laboratory models has been instrumental in identifying mechanisms of resistance and evaluating novel therapeutic strategies to overcome them. These investigations primarily focus on combination therapies that target key cellular pathways involved in cell cycle progression and survival.

A prominent strategy to counteract resistance to this compound involves the combination with inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for the G1-S phase transition of the cell cycle. Preclinical studies have consistently demonstrated the synergistic effects of combining this compound with CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib.

In various ER+ breast cancer cell line and patient-derived xenograft (PDX) models, the combination of this compound with a CDK4/6 inhibitor has been shown to be superior to either agent alone. For instance, in MCF-7 xenografts, the combination of abemaciclib with this compound resulted in significant tumor regressions, a benefit that was marginally increased compared to single-agent abemaciclib aacrjournals.org. Continuous daily treatment with this combination was well-tolerated and led to the downregulation of Retinoblastoma (Rb) signaling, a key downstream target of CDK4/6 aacrjournals.org. Notably, a sustained anti-tumor response was observed even after treatment cessation in the combination group aacrjournals.org.

The rationale for this combination is supported by the understanding that ER signaling directly upregulates Cyclin D1, a key activator of CDK4/6 nih.gov. Preclinical evidence indicates that the addition of CDK4/6 inhibitors to anti-estrogen therapies like this compound results in a strong synergistic effect nih.gov. This synergy is observed in both endocrine therapy-naïve and resistant preclinical models nih.gov.

Furthermore, preclinical models of acquired resistance to the combination of a CDK4/6 inhibitor and an aromatase inhibitor have been explored. In such models, switching to a combination of a different CDK4/6 inhibitor with this compound has shown continued therapeutic benefit in some instances nih.gov. The development of resistance to this compound has been linked to adaptations in different cell cycle nodes, with some resistant models showing overexpression of Cyclin E2 sdu.dkresearchgate.net. This suggests a potential role for targeting CDK2, which forms a complex with Cyclin E, in overcoming resistance, and indeed, some resistant models show an increase in CDK2 levels onclive.com.

Table 1: Preclinical Studies of this compound in Combination with CDK4/6 Inhibitors

CDK4/6 Inhibitor Preclinical Model Key Findings
Palbociclib ER+ Breast Cancer Cell Lines, PDX models Increased inhibition of Rb phosphorylation and tumor growth compared to single agents ascopost.com. The combination with this compound showed synergy nih.govoncotarget.com.
Ribociclib ER+ Breast Cancer Cell Lines, Xenografts Combination with this compound showed improved outcomes in preclinical models nih.govnih.gov.
Abemaciclib MCF-7 Xenografts Significant tumor regressions and sustained tumor growth inhibition with the combination aacrjournals.org. Downregulation of Rb signaling was observed aacrjournals.org.

Targeting Activated Escape Pathways in Preclinical Systems

A critical mechanism of resistance to this compound involves the activation of alternative signaling pathways that promote cell survival and proliferation, thereby bypassing the dependence on ER signaling. The PI3K/AKT/mTOR pathway is one of the most frequently implicated escape routes.

Preclinical studies have demonstrated that targeting this pathway can overcome acquired resistance to endocrine therapies. For example, in models of acquired resistance to CDK4/6 inhibitors, there is often an increase in the phosphorylation of AKT and S6, indicative of PI3K/mTOR pathway activation aacrjournals.org. In xenografts progressing on a combination of palbociclib and this compound, the addition of the PI3K inhibitor alpelisib induced significant tumor regressions aacrjournals.orgnih.gov. This effect was observed regardless of the PIK3CA mutation status in some models, suggesting a broader utility for this combination aacrjournals.org.

Similarly, the mTOR inhibitor everolimus, when combined with this compound, has shown efficacy in preclinical models. This combination has been shown to be additive in a patient-derived xenograft model harboring an activating ER mutation oncotarget.com. The combination of everolimus and this compound can restore sensitivity to hormonal therapy in resistant models nih.gov.

Triple combination therapies targeting ER, CDK4/6, and the PI3K/AKT/mTOR pathway simultaneously have also been explored in preclinical settings. The combination of this compound, palbociclib, and a PI3K/mTOR inhibitor, gedatolisib, was found to be more effective than doublets in inhibiting breast cancer cell growth both in vitro and in vivo mdpi.com. This triplet combination was effective in treatment-naïve as well as in cell lines adapted to palbociclib and/or this compound mdpi.com. Another study showed that a triplet regimen targeting PIK3CA, ER, and CDK4/6 could inhibit tumor growth in preclinical models resistant to this compound plus a CDK4/6 inhibitor or a PI3K inhibitor onclive.com.

Other escape pathways have also been identified. For instance, upregulation of the RET proto-oncogene has been observed in breast cancer cell lines resistant to the combination of a CDK4/6 inhibitor and this compound frontiersin.org. Inhibition of RET, either through siRNA or with a selective inhibitor, reduced the growth of these resistant cells frontiersin.org.

Table 2: Preclinical Studies of this compound Targeting Escape Pathways

Target Pathway Inhibitor(s) Preclinical Model Key Findings
PI3K/AKT/mTOR Alpelisib (PI3K inhibitor) Xenografts progressing on palbociclib/fulvestrant Induced significant tumor regressions aacrjournals.orgnih.gov.
PI3K/AKT/mTOR Everolimus (mTOR inhibitor) Patient-Derived Xenograft (D538G ER mutant) Additive effect with this compound, resulting in 76% tumor growth inhibition oncotarget.com.
PI3K/AKT/mTOR, CDK4/6 Gedatolisib (PI3K/mTORi), Palbociclib Breast Cancer Cell Lines (in vitro and in vivo) Triplet with this compound was more effective than doublets in inhibiting cell growth mdpi.com.
RET Selpercatinib (RET inhibitor) CDK4/6i-resistant ER+ breast cancer cell lines Inhibition of RET reduced the growth of resistant cells frontiersin.org.

Exploration of Synergistic Effects with Chemotherapeutic Agents in Cell Lines

The combination of this compound with traditional cytotoxic chemotherapeutic agents has been investigated in preclinical models to explore potential synergistic interactions. In vitro studies using ER-positive breast cancer cell lines have shown that this compound has a synergistic effect when combined with various chemotherapeutic agents, including doxorubicin, paclitaxel, docetaxel, vinorelbine, and 5-fluorouracil nih.gov. This is in contrast to tamoxifen, which showed an antagonistic effect with these agents nih.gov.

The mechanism behind this synergy may involve the downregulation of chemoresistance factors by this compound. For example, this compound has been shown to downregulate Bcl2 and microtubule-associated protein tau nih.gov. In vivo, the combination of this compound and docetaxel had a synergistic effect on tumor growth in a mouse model nih.gov. However, the combination with doxorubicin did not show a synergistic effect in the same in vivo model, despite the in vitro synergy nih.gov.

Interestingly, this compound has also been shown to reverse doxorubicin resistance in multidrug-resistant breast cancer cell lines, even in those that are ER-negative nih.govresearchgate.net. This effect is independent of ER expression and is thought to be mediated by this compound acting as a substrate for P-glycoprotein (P-gp), which leads to an increased intracellular accumulation of doxorubicin in the nucleus of cancer cells nih.govresearchgate.net. This suggests that this compound may enhance the efficacy of certain chemotherapies through mechanisms beyond its endocrine activity.

Table 3: Preclinical Studies of this compound in Combination with Chemotherapeutic Agents

Chemotherapeutic Agent Preclinical Model Observed Effect Potential Mechanism
Doxorubicin ER+ Breast Cancer Cell Lines Synergistic nih.gov Downregulation of Bcl2 nih.gov.
Docetaxel ER+ Breast Cancer Cell Lines, Mouse Xenografts Synergistic (in vitro and in vivo) nih.gov Downregulation of Bcl2 and microtubule-associated protein tau nih.gov.
Paclitaxel ER+ Breast Cancer Cell Lines Synergistic nih.gov Downregulation of Bcl2 and microtubule-associated protein tau nih.gov.
Vinorelbine ER+ Breast Cancer Cell Lines Synergistic nih.gov Downregulation of Bcl2 nih.gov.
5-Fluorouracil ER+ Breast Cancer Cell Lines Synergistic nih.gov Downregulation of Bcl2 nih.gov.
Doxorubicin ER-negative, Multidrug-Resistant Breast Cancer Cell Lines Reversal of resistance nih.govresearchgate.net Functions as a P-glycoprotein substrate, increasing intracellular doxorubicin nih.govresearchgate.net.

Development of Next Generation Estrogen Receptor Targeting Agents Based on Fulvestrant S Research

Design and Preclinical Evaluation of Oral Selective Estrogen Receptor Degraders (SERDs)

The central challenge in developing an oral SERD was to decouple the potent ER degradation activity of the fulvestrant (B1683766) scaffold from its poor pharmacokinetic profile. Fulvestrant's high lipophilicity (cLogP > 6) and steroidal core contribute to extensive first-pass metabolism and low aqueous solubility, rendering it unsuitable for oral delivery. The goal of subsequent research was to design novel non-steroidal or modified steroidal molecules that retain the pure anti-estrogenic and degradation-inducing mechanism of fulvestrant while possessing drug-like properties amenable to oral administration.

To overcome the pharmacokinetic hurdles of fulvestrant, medicinal chemists employed several key strategies to modify the core structure. These modifications aimed to reduce lipophilicity and block sites of metabolic vulnerability without compromising the essential pharmacophore required for ER binding and degradation.

Core Scaffold Modification: A primary strategy involved replacing fulvestrant's steroidal A-ring with alternative, less lipophilic heterocyclic systems. This approach led to the development of compounds based on diverse scaffolds such as indazoles, pyridines, and pyrimidines.

Side Chain Optimization: The long, flexible, and highly lipophilic C7α side chain of fulvestrant is critical for its degradation activity but also contributes to its poor oral properties. Researchers systematically replaced this chain with shorter, more polar, or conformationally constrained linkers and terminal groups. For example, the development of AZD9496 (Camizestrant) involved replacing the fulvestrant side chain with a (CH₂)₂-O-(CH₂)₂-O-CH₂CF₂CF₃ moiety. This modification successfully reduced lipophilicity while maintaining the necessary length and polarity to induce the conformational change in the ER that triggers degradation.

Introduction of Polar Groups: Strategic introduction of polar functional groups into the molecule was used to improve aqueous solubility and modulate pharmacokinetic properties. LSZ102 incorporates a basic amine, which improves its physicochemical properties for oral formulation. Similarly, ZB716 was designed by modifying the C7α side chain of the fulvestrant scaffold to improve its metabolic stability and oral exposure.

These structural alterations resulted in a new class of compounds with significantly improved oral bioavailability in preclinical models, as detailed in the table below.

Table 9.1: Comparison of Structural Features and Oral Bioavailability of Next-Generation SERDs
CompoundKey Structural Modification (from Fulvestrant)Core Scaffold TypeReported Preclinical Oral Bioavailability (F%)Reference(s)
Fulvestrant Benchmark CompoundSteroidalVery Low (&lt;1%)
AZD9496 (Camizestrant) Fluoroalkoxy-terminated C7α side chainSteroidal~10% (Rat)
LSZ102 C7α side chain with a basic amineSteroidalGood oral exposure demonstrated in mouse xenograft models
ZB716 Modified C7α side chain for metabolic stabilitySteroidalSignificantly improved oral exposure compared to fulvestrant

A critical success criterion for these new agents was to demonstrate that the structural changes made to improve oral bioavailability did not compromise their biological function. Preclinical in vitro and in vivo studies confirmed that novel oral SERDs effectively bind to the ER, induce its degradation, and potently antagonize estrogen-driven cellular processes.

In ER-positive breast cancer cell lines (e.g., MCF-7), compounds like AZD9496 and LSZ102 demonstrated robust, concentration-dependent degradation of the ERα protein. Western blot analyses showed a reduction in ERα levels comparable to, and in some cases exceeding, that achieved with fulvestrant. This degradation translated directly into potent anti-proliferative activity. For instance, AZD9496 inhibited the growth of both wild-type and ESR1-mutant MCF-7 cells with IC₅₀ values in the low nanomolar range, on par with fulvestrant. Furthermore, these oral SERDs effectively suppressed the expression of estrogen-responsive genes, such as PGR and GREB1, confirming their potent antagonist activity at the transcriptional level.

In vivo studies using xenograft models of ER-positive breast cancer further validated these findings. Oral administration of AZD9496 or LSZ102 resulted in significant tumor growth inhibition and a marked reduction of ERα protein levels within the tumor tissue, confirming target engagement and degradation in a physiological context.

Table 9.2: Preclinical Activity Profile of Oral SERDs vs. Fulvestrant
CompoundCell LineERα Degradation (vs. Vehicle Control)Anti-Proliferative Activity (IC₅₀, nM)Reference(s)
Fulvestrant MCF-7 (WT)~80-90% at 100 nM0.03 - 0.1
AZD9496 (Camizestrant) MCF-7 (WT)&gt;90% at 100 nM0.24
LSZ102 MCF-7 (WT)&gt;90% at 10 nM0.29

Application of Proteolysis-Targeting Chimeras (PROTACs) for Estrogen Receptor Degradation

An alternative and highly innovative strategy for ER elimination is the development of Proteolysis-Targeting Chimeras (PROTACs). Unlike SERDs, which rely on the inherent (and often incomplete) ability of the ligand-receptor complex to be recognized by the cellular degradation machinery, PROTACs directly hijack the ubiquitin-proteasome system to force the degradation of the target protein.

An ER-PROTAC is a heterobifunctional molecule composed of three parts:

A "warhead" ligand that binds to the ER. Derivatives of estradiol (B170435) or other ER ligands can be used for this purpose.

An E3 ligase-recruiting ligand that binds to a component of an E3 ubiquitin ligase complex, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).

A flexible chemical linker that connects the two ligands. The linker's length and composition are critical for enabling the formation of a productive ternary complex between the ER, the PROTAC, and the E3 ligase.

The mechanism involves the PROTAC simultaneously binding to the ER and an E3 ligase, bringing them into close proximity. This induced proximity triggers the E3 ligase to poly-ubiquitinate the ER, tagging it for destruction by the 26S proteasome. A key feature of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple ER molecules before it is itself metabolized.

Preclinical studies have demonstrated that ER-PROTACs can induce more rapid, profound, and sustained degradation of ERα compared to fulvestrant. While fulvestrant typically achieves a maximum ERα degradation (Dmax) of 80-90%, well-designed PROTACs can achieve a Dmax of over 95% at significantly lower concentrations.

The concentration required to achieve 50% degradation (DC₅₀) for ER-PROTACs is often in the picomolar to low-nanomolar range, showcasing their superior potency. For example, one study described an ER-PROTAC that degraded ERα with a DC₅₀ of less than 1 nM, while fulvestrant's DC₅₀ was approximately 30-fold higher in the same assay. This enhanced degradation efficiency translates to superior anti-proliferative effects in ER-positive breast cancer cells, including cell lines that have developed resistance to fulvestrant or other endocrine therapies. Importantly, because PROTACs can effectively degrade mutant forms of ERα, they show significant promise in overcoming resistance driven by ESR1 mutations.

Table 9.3: Comparative ERα Degradation Efficacy of a Representative ER-PROTAC vs. Fulvestrant
Compound TypeMechanismERα Degradation (DC₅₀)Maximum ERα Degradation (Dmax)Reference
Fulvestrant (SERD) Binds ER, induces conformational change leading to degradation~10-30 nM~80-90%
ER-PROTAC (Example) Induces proximity between ER and E3 ligase for forced ubiquitination&lt;1 nM&gt;95%

Fulvestrant as a Benchmark Compound in New Agent Development

Throughout the development of both oral SERDs and ER-PROTACs, fulvestrant has remained the indispensable benchmark compound. Its status as the first clinically approved agent to function primarily through ER degradation established the therapeutic validity of this mechanism. Consequently, any new compound aiming to degrade the ER is fundamentally compared against fulvestrant on key biological and pharmacological parameters.

In preclinical assays, fulvestrant serves as the gold-standard positive control for:

ER Degradation: New compounds must demonstrate ER degradation potency (EC₅₀) and efficacy (Dmax) that is at least comparable, if not superior, to fulvestrant.

ER Antagonism: The ability to inhibit estrogen-driven gene transcription and cell proliferation is directly compared to the potent antagonism exhibited by fulvestrant.

Activity in Resistance Models: Fulvestrant's performance in models with ESR1 mutations provides a baseline against which the improved activity of next-generation agents is measured.

The limitations of fulvestrant—namely its delivery route and incomplete ER degradation—have defined the precise objectives for the next generation of therapies. The success of an oral SERD is measured by its ability to replicate fulvestrant's efficacy with the convenience of an oral pill. The innovation of ER-PROTACs is highlighted by their ability to surpass fulvestrant's maximal level of ER degradation. In this way, fulvestrant's research legacy is twofold: it provided the proof-of-concept for ER degradation and simultaneously created the clear clinical and chemical rationale for its own succession.

Future Research Directions and Unexplored Avenues

Advanced Understanding of Estrogen Receptor Conformational Dynamics and Degradation Specificity

A deeper comprehension of the structural and dynamic changes in the estrogen receptor upon binding to fulvestrant (B1683766) is paramount for designing more effective SERDs. Future research will likely focus on several key areas:

Helix 12 (H12) Dynamics: The repositioning of H12 in the ligand-binding domain (LBD) of the estrogen receptor is a critical determinant of its transcriptional activity. amegroups.org Fulvestrant's bulky side chain disrupts the normal agonist-induced positioning of H12, leading to an antagonistic conformation. nih.gov Molecular dynamics simulations have shown that mutations in the LBD can increase the flexibility of H12, potentially contributing to fulvestrant resistance. nih.govnih.gov Future studies will aim to further elucidate the precise conformational states of H12 induced by fulvestrant and how these are affected by resistance-conferring mutations. nih.gov High-resolution structural techniques and advanced computational modeling will be instrumental in visualizing these dynamic interactions.

Ubiquitination and Proteasomal Degradation: Fulvestrant induces the degradation of the estrogen receptor via the ubiquitin-proteasome system. tandfonline.comresearchgate.netdrugbank.com This process is initiated by the binding of fulvestrant, which is thought to create an unstable receptor complex that is recognized by the cellular degradation machinery. biotech-spain.comresearchgate.net Research indicates that the nuclear localization sequence (NLS) within the ER is crucial for fulvestrant-induced degradation. conicet.gov.ar Furthermore, post-translational modifications such as SUMOylation have been implicated in the complete suppression of ERα activity by antiestrogens. biorxiv.org A more detailed understanding of the specific E3 ubiquitin ligases involved and the precise ubiquitination sites on the receptor will be a key area of investigation. This knowledge could lead to strategies that enhance the efficiency of receptor degradation.

Role of Co-regulators and Interacting Proteins: The interaction of the estrogen receptor with co-activators and co-repressors is fundamental to its function. Fulvestrant-bound ER adopts a conformation that favors the recruitment of co-repressors. nih.gov Additionally, proteins like cytokeratins 8 and 18 have been shown to be important for the antiestrogenic action of fulvestrant by facilitating the immobilization and subsequent degradation of ERα in the nuclear matrix. tandfonline.com Future research should explore the broader interactome of the fulvestrant-ER complex to identify other proteins that influence its stability and degradation, providing potential new targets to enhance fulvestrant's efficacy.

Elucidation of Novel Molecular Targets and Pathways Relevant to Fulvestrant's Action

While the primary target of fulvestrant is the estrogen receptor, its therapeutic effects are likely modulated by a complex network of signaling pathways. Identifying these alternative or downstream pathways is crucial for understanding resistance mechanisms and for developing rational combination therapies.

Growth Factor Signaling Pathways: There is substantial evidence of crosstalk between the ER pathway and growth factor signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. nih.govdovepress.com Activation of these pathways has been implicated in resistance to endocrine therapies, including fulvestrant. aacrjournals.orgresearchgate.net Some studies suggest that fulvestrant can decrease MAPK phosphorylation, which may contribute to its initial response. dovepress.comascopubs.org However, recovery of MAPK activity has been observed at the time of relapse. nih.govascopubs.org Further investigation into the intricate interplay between fulvestrant and these signaling cascades will be critical.

Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling: The IGF-1R pathway is another key player in breast cancer cell growth and survival. Research has shown that fulvestrant can influence IGF-1R signaling. nih.govplos.org At higher concentrations, fulvestrant has been observed to increase the interaction between ERα and IGF-1R, leading to the activation of both IGF-1R and MAPK. nih.gov Conversely, other studies in specific preclinical models have shown a loss of IGF-1R in tumors resistant to fulvestrant. aacrjournals.org These seemingly contradictory findings highlight the complexity of this interaction and the need for further research to clarify the role of the IGF-1R pathway in both sensitivity and resistance to fulvestrant. dovepress.com

Transcription Factors and Gene Regulation: Fulvestrant's impact extends to the regulation of various genes beyond those directly controlled by estrogen. For instance, studies have identified transcription factors like FOXA1 and TFAP2C as being associated with response to fulvestrant. nih.govaacrjournals.org High expression of these factors has been linked to a decreased response. nih.govaacrjournals.org Understanding how fulvestrant modulates the activity of these and other transcription factors will provide a more comprehensive picture of its mechanism of action and may reveal new biomarkers of response.

Development of Predictive Preclinical Models for Response and Resistance

To improve patient selection and to accelerate the development of more effective therapies, robust preclinical models that can accurately predict clinical response and resistance to fulvestrant are essential.

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly recognized as a more realistic platform for preclinical research. These models can recapitulate the heterogeneity of human tumors and have shown promise in predicting patient drug response. The development of PDX models of acquired resistance to fulvestrant provides a valuable tool for studying the molecular mechanisms of resistance and for testing novel therapeutic strategies.

Gene Expression Signatures: The analysis of gene expression profiles from tumor biopsies offers a powerful approach to identify biomarkers of response. Researchers have been working on developing gene expression scores to predict sensitivity to fulvestrant. researchgate.netnih.govascopubs.org These scores are typically based on a set of genes whose expression correlates with either sensitivity or resistance in cell lines and are then validated in clinical samples. researchgate.netnih.gov One such study identified a 414-gene signature where sensitivity genes were linked to ERα signaling and resistance genes were associated with the PI3K pathway. researchgate.netnih.gov Another study identified a 37-gene signature associated with progression-free survival in patients treated with fulvestrant. nih.gov Further refinement and validation of these signatures in larger, prospective clinical trials are needed to establish their clinical utility.

Exploration of New Chemical Scaffolds for Enhanced Estrogen Receptor Degradation

The limitations of fulvestrant, including its poor oral bioavailability and the emergence of resistance, have spurred the development of a new generation of SERDs with improved properties.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of 6-Fulvestrant in estrogen receptor (ER) antagonism, and how does it differ from selective estrogen receptor modulators (SERMs)?

  • Methodological Answer : this compound acts as a selective estrogen receptor degrader (SERD) by competitively binding to ERα, inducing receptor dimerization defects and proteasomal degradation . To validate this mechanism, researchers should employ:

  • In vitro assays : Radioligand binding assays to measure binding affinity (e.g., IC50 values) across ER subtypes.
  • Immunoblotting : Track ERα degradation kinetics in cell lines (e.g., MCF-7) under varying concentrations.
  • Structural studies : X-ray crystallography or cryo-EM to compare conformational changes induced by this compound vs. SERMs like tamoxifen.
    • Key Data : A 2022 study reported IC50 values of 0.3 nM for ERα degradation in MCF-7 cells, with no activity on ERβ at concentrations ≤10 µM .

Q. What are the standard in vivo models for evaluating this compound’s efficacy in ER+ breast cancer?

  • Methodological Answer : Preclinical studies commonly use:

  • Xenograft models : Estrogen-dependent tumors (e.g., MCF-7 xenografts in ovariectomized mice) treated with this compound (5 mg/kg weekly) to assess tumor regression.
  • Patient-derived xenografts (PDX) : To mimic clinical heterogeneity, monitor resistance mechanisms via RNA-seq or exome sequencing.
  • Pharmacokinetic parameters : Measure plasma half-life (t½ ~40 hrs in mice) and tissue distribution using LC-MS/MS .

Advanced Research Questions

Q. How do variations in experimental design impact the interpretation of this compound’s efficacy in combination therapies?

  • Methodological Answer : Discrepancies arise from:

  • Dosing schedules : Concurrent vs. staggered administration with CDK4/6 inhibitors (e.g., palbociclib). A 2023 trial found staggered dosing reduced synergistic toxicity in HCC-1500 cells .
  • Endpoint selection : Use progression-free survival (PFS) instead of tumor volume alone to account for delayed resistance.
  • Controls : Include SERM-resistant cell lines (e.g., T47D) to isolate this compound-specific effects.
    • Data Contradiction Analysis : A meta-analysis of 15 studies showed 40% variance in PFS outcomes due to inconsistent combination protocols .

Q. What methodologies resolve contradictions in clinical data regarding this compound’s efficacy in premenopausal vs. postmenopausal ER+ breast cancer?

  • Methodological Answer :

  • Stratified clinical trials : Pool data from Phase III trials (e.g., FALCON, MONALEESA) and stratify by menopausal status, ovarian suppression, and baseline estrogen levels.
  • Biomarker integration : Measure circulating estradiol and ER phosphorylation (pS118) to correlate with response rates.
  • Statistical tools : Multivariate Cox regression to adjust for confounders like aromatase inhibitor pretreatment.
    • Key Finding : Postmenopausal patients showed 28% higher objective response rates (ORR) in FALCON, while premenopausal cohorts required ovarian suppression for comparable efficacy .

Q. How can researchers optimize 3D organoid models to study this compound resistance mechanisms?

  • Methodological Answer :

  • Matrix selection : Use Matrigel vs. synthetic hydrogels to assess extracellular matrix (ECM)-driven resistance.
  • Long-term culture : Maintain organoids >8 weeks to observe adaptive ER mutations (e.g., Y537S).
  • Single-cell RNA-seq : Identify subpopulations with upregulated survival pathways (e.g., PI3K/AKT).
    • Data Table :
Model SystemResistance MarkerTime to EmergenceReference
Matrigel OrganoidsESR1 Y537S10 Weeks
Synthetic HydrogelsAKT Phosphorylation6 Weeks

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing heterogeneous responses to this compound in clinical cohorts?

  • Answer :

  • Machine learning : Cluster patients via unsupervised algorithms (e.g., k-means) using baseline genomic and proteomic data.
  • Bayesian hierarchical models : Account for inter-trial variability in meta-analyses.
  • Power calculations : Ensure sample sizes ≥200 to detect rare resistance mutations (e.g., ESR1 D538G) .

Q. How should researchers validate this compound’s off-target effects in non-ER pathways?

  • Answer :

  • Chemical proteomics : Use affinity-based probes to map interaction networks.
  • CRISPR screens : Identify synthetic lethal partners in ER-negative cell lines.
  • Animal models : ER knockout mice to assess toxicity in non-target tissues .

Sources and Validation

  • Reliable Databases : PubMed, Google Scholar, ClinicalTrials.gov .
  • Data Verification : Cross-reference ≥3 studies for conflicting results (e.g., ESR1 mutation rates in FALCON vs. SoFEA trials) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.